molecular formula C12H24O6S B15063137 S-acetyl-PEG5-alcohol

S-acetyl-PEG5-alcohol

Número de catálogo: B15063137
Peso molecular: 296.38 g/mol
Clave InChI: QJGLHDQKAASANO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

S-acetyl-PEG5-alcohol is a useful research compound. Its molecular formula is C12H24O6S and its molecular weight is 296.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H24O6S

Peso molecular

296.38 g/mol

Nombre IUPAC

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3

Clave InChI

QJGLHDQKAASANO-UHFFFAOYSA-N

SMILES canónico

CC(=O)SCCOCCOCCOCCOCCO

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-acetyl-PEG5-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a class of chemical tools increasingly pivotal in the fields of bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses two distinct reactive moieties: a terminal alcohol (-OH) and an S-acetyl-protected thiol (-SAc) group. This unique architecture provides researchers with a versatile scaffold for the sequential and controlled conjugation of different molecules. The polyethylene glycol (PEG) backbone, consisting of five ethylene (B1197577) glycol units, imparts favorable physicochemical properties, including enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, deprotection, and activation, and its application in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Introduction

The advent of complex biologic drugs and sophisticated molecular probes has necessitated the development of advanced chemical linkers that offer precise control over conjugation chemistry. This compound emerges as a key player in this context, offering a solution for covalently linking two different molecular entities with high efficiency and selectivity. Its primary role is in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.[1]

The structure of this compound is designed for maximum utility. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing its premature reaction and allowing for its selective deprotection under mild conditions to reveal a reactive sulfhydryl group. The terminal alcohol, on the other hand, can be readily activated for conjugation to a variety of functional groups, most commonly carboxylic acids, through esterification or other coupling reactions. The PEG5 spacer provides spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity, and enhances the overall solubility and pharmacokinetic profile of the final conjugate.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValue
Chemical Formula C12H24O6S
Molecular Weight 296.38 g/mol
CAS Number 1000415-61-1
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Store at -20°C, keep dry and protected from light

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and activation of this compound. These protocols are based on established chemical principles for PEG linkers and can be adapted based on specific experimental requirements.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A common synthetic route involves the mono-alkylation of a protected thiol with a PEGylated alcohol.

Materials:

  • Pentaethylene glycol

  • Thioacetic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve pentaethylene glycol (1 equivalent) and thioacetic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a clear oil.

Deprotection of the S-acetyl Group

The removal of the S-acetyl group to expose the free thiol is a critical step in many bioconjugation strategies. This is typically achieved under mild basic conditions using hydroxylamine (B1172632).

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol (B129727) and degassed sodium phosphate buffer (pH 7.5).

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in the same buffer to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the thiol-PEG5-alcohol.

Activation of the Terminal Alcohol

The terminal hydroxyl group of this compound can be activated for reaction with various nucleophiles, most commonly amines present in proteins or other biomolecules. A common activation method is the conversion of the alcohol to a more reactive leaving group, such as a tosylate or a mesylate, or its direct coupling to a carboxylic acid using a carbodiimide (B86325) coupling agent.

3.3.1. Activation as a Tosylate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine (B92270)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) or pyridine as a base.

  • Cool the solution to 0°C and slowly add TsCl (1.2 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated product.

3.3.2. Direct Coupling to a Carboxylic Acid (Amide Bond Formation)

Materials:

  • This compound (after deprotection of the amine if necessary)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Add a solution of this compound (with a free amine) (1 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final conjugate by preparative HPLC.

Application in PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular synthesis of PROTACs often involves the sequential attachment of these components to the bifunctional PEG linker.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Thiol Deprotection cluster_2 Step 3: Final Conjugation Ligand_A_COOH Ligand for Target Protein (with Carboxylic Acid) Amide_Bond_Formation Amide Bond Formation Ligand_A_COOH->Amide_Bond_Formation S_acetyl_PEG5_NH2 S-acetyl-PEG5-amine (deprotected alcohol) S_acetyl_PEG5_NH2->Amide_Bond_Formation EDC_NHS EDC, NHS EDC_NHS->Amide_Bond_Formation Intermediate_1 Ligand A-PEG5-S-acetyl Amide_Bond_Formation->Intermediate_1 Deprotection Deprotection Intermediate_1->Deprotection Intermediate_2 Ligand A-PEG5-SH Deprotection->Intermediate_2 Hydroxylamine Hydroxylamine Hydroxylamine->Deprotection Thiol_Maleimide_Coupling Thiol-Maleimide Coupling Intermediate_2->Thiol_Maleimide_Coupling Ligand_B_Maleimide Ligand for E3 Ligase (with Maleimide) Ligand_B_Maleimide->Thiol_Maleimide_Coupling Final_PROTAC Final PROTAC Molecule Thiol_Maleimide_Coupling->Final_PROTAC

A generalized workflow for PROTAC synthesis.

Characterization Data

Thorough characterization of this compound and its conjugates is crucial to ensure purity and structural integrity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the acetyl group (singlet around 2.3 ppm), the methylene (B1212753) groups of the PEG chain (multiplets between 3.5-3.7 ppm), and the terminal alcohol proton.
¹³C NMR Resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 30 ppm), and the carbons of the PEG backbone (around 70 ppm).
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, allows for the precise and efficient construction of complex biomolecular architectures. The inclusion of a PEG spacer enhances the desirable properties of the final conjugates, making this linker particularly well-suited for the development of next-generation therapeutics like PROTACs. The detailed protocols and characterization data provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.

References

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG5-alcohol, a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are provided to support researchers in its practical application.

Core Concepts: Chemical Identity and Structure

This compound is a polyethylene (B3416737) glycol (PEG) based linker molecule characterized by a discrete chain length of five ethylene (B1197577) glycol units. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), while the other is capped with a thioacetyl group (-S-C(O)CH₃). This specific arrangement of functional groups makes it a valuable tool in bioconjugation and drug development.

The structure of this compound is illustrated below:

Chemical Structure:

Physicochemical and Biological Properties

The properties of this compound are summarized in the tables below, providing essential data for its handling, application, and integration into drug development workflows.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₁₂H₂₄O₆S[1][2]
Molecular Weight 296.38 g/mol [2]
CAS Number 1000415-61-1[1][2][3][4]
Appearance Varies (can be a colorless to pale yellow oil or solid)General knowledge
Solubility Soluble in DMSO (e.g., 10 mM), DMF, and chlorinated solvents like dichloromethane.[][6] The hydrophilic PEG chain enhances water solubility.[7][8][][6][7][8]
Purity Typically >95% or >98% as supplied by commercial vendors.[7]
Storage Conditions Recommended storage at 2-8°C or -20°C, sealed and kept dry to prevent hydrolysis and oxidation.[2][9][2][9]
Biological and Functional Properties
PropertyDescriptionSource
Primary Function Heterobifunctional PROTAC linker.[1][3][4]
Functional Groups S-acetyl group: A protected thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl (-SH) group. Alcohol group: A primary hydroxyl (-OH) group that can be readily functionalized.[6]
Biocompatibility The PEG backbone is well-known for its biocompatibility and ability to improve the pharmacokinetic properties of conjugated molecules.[4]
Applications Synthesis of PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates.[3][6] Used in drug delivery systems such as liposomes and micelles.[6][3][6]

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile tool, particularly in the field of targeted protein degradation and drug delivery.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]

The this compound linker plays a crucial role in this architecture. The alcohol end can be functionalized to attach to the target protein ligand, while the S-acetyl group can be deprotected to a thiol for conjugation to the E3 ligase ligand. The PEG5 chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can serve as a biocompatible linker to attach a cytotoxic payload to a monoclonal antibody.[6] The antibody directs the conjugate to a specific target cell, and upon internalization, the linker can be designed to release the payload, leading to selective cell killing. The PEG component can improve the solubility and stability of the ADC.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Principle: This synthesis involves the mono-tosylation of commercially available hexaethylene glycol, followed by nucleophilic substitution with potassium thioacetate (B1230152).

Materials:

Procedure:

  • Mono-tosylation of Hexaethylene Glycol:

    • Dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-substitution) in anhydrous DCM to the cooled solution with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-tosylated hexaethylene glycol.

  • Thioacetylation:

    • Dissolve the purified mono-tosylated hexaethylene glycol (1 equivalent) in anhydrous DMF.

    • Add potassium thioacetate (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 60-70°C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (3x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The resulting spectrum should show characteristic peaks for the acetyl group (a singlet around 2.3 ppm), the methylene (B1212753) groups of the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), the methylene group adjacent to the sulfur (a triplet around 3.1 ppm), and the methylene group adjacent to the hydroxyl group (a triplet around 3.6 ppm). The integration of these peaks should correspond to the expected number of protons.

  • ¹³C NMR: A ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the various methylene carbons of the PEG chain.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound (expected [M+Na]⁺ at m/z 319.13).

Deprotection of the S-acetyl Group

Principle: The thioester bond of the S-acetyl group can be cleaved under mild basic conditions to yield the free thiol.

Materials:

  • This compound

  • Methanol (MeOH)

  • A mild base such as sodium methoxide (B1231860), hydrazine, or hydroxylamine.

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in deoxygenated methanol under an inert atmosphere.

  • Add a solution of sodium methoxide (0.5 M in methanol, 1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with a weak acid (e.g., dropwise addition of 1M HCl) to a neutral pH.

  • The resulting solution containing the deprotected Thiol-PEG5-alcohol can often be used directly in the next conjugation step without further purification.

Synthesis of a PROTAC using this compound

Principle: This protocol outlines a general two-step process for synthesizing a PROTAC. First, the alcohol group of this compound is conjugated to a carboxylic acid-functionalized E3 ligase ligand. Second, the S-acetyl group is deprotected, and the resulting thiol is reacted with an appropriate functional group on the target protein ligand.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle

  • Target protein ligand with a thiol-reactive group (e.g., maleimide (B117702) or iodoacetamide)

  • Coupling reagents for amide bond formation (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Deprotection reagents (as in section 4.3)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-COOH (1 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the S-acetyl-PEG5-E3 ligase ligand conjugate by preparative HPLC.

  • Deprotection and Conjugation to Target Protein Ligand:

    • Deprotect the S-acetyl group of the purified conjugate following the protocol in section 4.3.

    • To the solution containing the deprotected Thiol-PEG5-E3 ligase ligand, add the target protein ligand functionalized with a maleimide group (1 equivalent).

    • Stir the reaction at room temperature under an inert atmosphere. The reaction is typically complete within a few hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of action of a PROTAC, which utilizes the ubiquitin-proteasome system to induce the degradation of a target protein.

Ubiquitin_Proteasome_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb E3 Ligase catalyzes Polyubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->E3Ligase Binds Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein RecycledPROTAC Recycled PROTAC Proteasome->RecycledPROTAC Release

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

The diagram below outlines a typical experimental workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - E3 Ligase Ligand-COOH - Target Protein Ligand-Maleimide Step1 Step 1: Amide Coupling (Conjugation of this compound to E3 Ligase Ligand) Start->Step1 Purification1 Purification 1 (Preparative HPLC) Step1->Purification1 Intermediate Intermediate: S-acetyl-PEG5-E3 Ligase Ligand Purification1->Intermediate Step2 Step 2: S-acetyl Deprotection (Generation of Thiol Group) Intermediate->Step2 Step3 Step 3: Thiol-Maleimide Conjugation (Coupling to Target Protein Ligand) Step2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 FinalProduct Final Product: PROTAC Molecule Purification2->FinalProduct Characterization Characterization (LC-MS, NMR) FinalProduct->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC.

Conclusion

This compound is a well-defined and versatile heterobifunctional linker that has become an indispensable tool in modern drug discovery and development. Its defined PEG length provides a balance of solubility and spatial orientation, while its orthogonal reactive ends—a protected thiol and a primary alcohol—allow for controlled, sequential conjugation strategies. This guide has provided a comprehensive overview of its chemical and physical properties, detailed its critical role in the synthesis of PROTACs and other bioconjugates, and offered practical experimental protocols and visual aids to support its application in the laboratory. As the field of targeted therapeutics continues to evolve, the strategic use of well-characterized linkers like this compound will remain paramount to the design and synthesis of novel and effective drug candidates.

References

Technical Guide to S-acetyl-PEG5-alcohol: A Core Component in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable characteristics.[4][5][6] This technical guide provides an in-depth overview of S-acetyl-PEG5-alcohol, a commonly utilized PEG-based linker in PROTAC synthesis, with a focus on its properties, synthesis, and application. The CAS number for this compound is 1000415-61-1 .[7][8][9][10]

Physicochemical Properties of this compound

This compound is a valuable building block in the construction of PROTACs. Its key features include a protected thiol group (S-acetyl) and a terminal alcohol, connected by a five-unit polyethylene glycol chain.

PropertyValueReference
CAS Number 1000415-61-1[7][8][9][10]
Molecular Formula C12H24O6S[10]
Molecular Weight 296.38 g/mol [10]
Appearance Liquid or solidN/A
Solubility Soluble in aprotic organic solvents (e.g., DMF, DMSO)N/A

The Role of the PEG5 Linker in PROTACs

The PEG5 linker in this compound imparts several beneficial properties to the resulting PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their handling, formulation, and bioavailability.[4][5][6]

  • Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[5]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimized linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][11]

Quantitative Impact of Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and efficacy (Dmax) of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. The following table provides a comparative summary of how linker length can affect the performance of PROTACs targeting different proteins, based on data from various studies.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) Alkyl/PEG12~5000~75[11]
16 ~1000 ~95 [11]
19~5000~70[11]
Tank-binding kinase 1 (TBK1) Alkyl/PEG< 12No degradation-[11]
21 3 96 [11]
2929276[11]
HDAC3 Benzamide-VHLN/A44077[12]

Signaling Pathway: PROTAC-Mediated Degradation in the PI3K/AKT/mTOR Pathway

PROTACs are being developed to target key proteins in various signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs have been designed to target and degrade key components of this pathway, such as PI3K and mTOR, offering a promising therapeutic strategy.[13]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Proteasome Proteasome PI3K->Proteasome PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes mTORC1->Proteasome PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Targets for Degradation PROTAC->mTORC1

PROTAC targeting the PI3K/AKT/mTOR pathway.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker. Below is a representative protocol for the synthesis of a PROTAC using this compound.

Step 1: Activation of the Carboxylic Acid on the Target Protein Ligand

  • Dissolve the target protein ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Conjugation with this compound

  • To the activated target protein ligand solution, add this compound (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the target protein ligand-PEG5-S-acetyl conjugate.

Step 3: Deprotection of the Thiol Group

  • Dissolve the target protein ligand-PEG5-S-acetyl conjugate in a suitable solvent such as methanol.

  • Add a deprotecting agent like sodium hydroxide (B78521) (NaOH) or hydroxylamine (B1172632) to remove the acetyl group.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Once the deprotection is complete, neutralize the reaction and extract the product.

  • Purify the resulting thiol-containing intermediate.

Step 4: Conjugation with the E3 Ligase Ligand

  • The purified target protein ligand-PEG5-thiol can then be conjugated to an E3 ligase ligand functionalized with a thiol-reactive group (e.g., a maleimide (B117702) or an alkyl halide) through a Michael addition or nucleophilic substitution reaction, respectively.

  • The final PROTAC is then purified by high-performance liquid chromatography (HPLC).

Evaluation of PROTAC-Mediated Protein Degradation

The most common method for evaluating the efficacy of a PROTAC is to measure the reduction in the level of the target protein in cells using Western blotting.[3]

1. Cell Culture and Treatment:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

Experimental and Logical Workflows

The development of a novel PROTAC is an iterative process involving design, synthesis, and evaluation.

PROTAC_Workflow Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Synthesis of PROTAC Components Design->Synthesis Conjugation PROTAC Assembly & Purification Synthesis->Conjugation InVitro_Eval In Vitro Evaluation (Binding Assays) Conjugation->InVitro_Eval Cell_Based_Eval Cell-Based Evaluation (Western Blot, DC50/Dmax) InVitro_Eval->Cell_Based_Eval Optimization Lead Optimization (SAR Studies) Cell_Based_Eval->Optimization Iterative Cycle InVivo_Eval In Vivo Evaluation (Animal Models) Cell_Based_Eval->InVivo_Eval Promising Candidate Optimization->Design Lead_Candidate Lead Candidate InVivo_Eval->Lead_Candidate

A typical workflow for PROTAC development.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its inherent properties of hydrophilicity and flexibility, conferred by the PEG5 chain, can significantly improve the drug-like properties of the resulting PROTACs. The rational design of the linker, particularly its length, is a critical aspect of PROTAC development, directly impacting the molecule's ability to induce efficient and selective degradation of the target protein. A systematic approach to PROTAC synthesis and evaluation, as outlined in this guide, is essential for the successful development of these next-generation therapeutics.

References

An In-Depth Technical Guide to S-acetyl-PEG5-alcohol: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG5-alcohol, a heterobifunctional linker increasingly utilized in advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core molecular properties, provides generalized experimental protocols for its application, and presents a conceptual framework for its role in targeted protein degradation.

Core Molecular Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal S-acetyl protected thiol group and a terminal hydroxyl group. This structure provides valuable chemical handles for bioconjugation.

PropertyValueSource
Molecular Weight 296.38 g/mol N/A
Molecular Formula C₁₂H₂₄O₆SN/A
CAS Number 1000415-61-1N/A
Appearance White to off-white solid or colorless to pale yellow oilN/A
Solubility Soluble in water and most organic solventsN/A

Applications in Drug Development

The primary application of this compound is as a flexible linker in the construction of larger biomolecules, most notably PROTACs. The PEG5 spacer offers a balance of hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate, and defined length, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The terminal alcohol can be readily functionalized to attach to a ligand for a target protein or an E3 ligase, while the S-acetyl group provides a stable protecting group for a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group for subsequent conjugation.

Experimental Protocols

Below are generalized protocols for the key applications of this compound.

General Protocol for S-acetyl Deprotection

The removal of the acetyl group to expose the free thiol is a critical step. This can be achieved under mild basic conditions.

Materials:

  • This compound conjugate

  • Methanolic solution of sodium hydroxide (B78521) (e.g., 0.1 M) or aqueous ammonia

  • Inert solvent (e.g., methanol, ethanol)

  • Acid for neutralization (e.g., dilute HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the this compound conjugate in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.

  • Cool the solution in an ice bath.

  • Add the basic solution (e.g., methanolic NaOH) dropwise while stirring.

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • The resulting thiol-PEG5-alcohol conjugate can then be purified, for example, by column chromatography.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a conceptual workflow for synthesizing a PROTAC where this compound serves as the linker. This example assumes the alcohol end is functionalized first, followed by deprotection of the thiol and subsequent conjugation.

Materials:

  • This compound

  • Ligand for Target Protein (with a suitable reactive group, e.g., a carboxylic acid)

  • Ligand for E3 Ligase (with a suitable reactive group, e.g., an alkyl halide)

  • Coupling agents for amide bond formation (e.g., HATU, HOBt, EDC)

  • Base for deprotection (as described in the deprotection protocol)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Functionalization of the Alcohol: React the hydroxyl group of this compound with the carboxylic acid of the target protein ligand using standard amide coupling conditions (e.g., HATU/DIPEA in DMF).

  • Purification: Purify the resulting intermediate (S-acetyl-PEG5-Target Ligand) using column chromatography or preparative HPLC.

  • Deprotection of the S-acetyl Group: Deprotect the S-acetyl group of the purified intermediate using the general deprotection protocol described above to yield the free thiol.

  • Conjugation to E3 Ligase Ligand: React the newly formed thiol with the E3 ligase ligand (e.g., an alkyl halide) in the presence of a mild base to form a stable thioether linkage.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product S_acetyl_PEG5_OH This compound Step1 1. Amide Coupling S_acetyl_PEG5_OH->Step1 Target_Ligand Target Protein Ligand (-COOH) Target_Ligand->Step1 E3_Ligand E3 Ligase Ligand (-X) Step3 3. Thioether Formation E3_Ligand->Step3 Intermediate S-acetyl-PEG5-Target Ligand Step1->Intermediate HATU, DIPEA Step2 2. S-acetyl Deprotection Intermediate->Step2 Thiol_Intermediate Thiol-PEG5-Target Ligand Step2->Thiol_Intermediate Base Thiol_Intermediate->Step3 PROTAC PROTAC Molecule Step3->PROTAC Base

Caption: Conceptual workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of action for a PROTAC molecule.

S-acetyl-PEG5-alcohol: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of S-acetyl-PEG5-alcohol, a heterobifunctional PROTAC linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed information on its solubility in various solvents, along with experimental protocols and logical workflows for its application.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a terminal alcohol group and an S-acetyl protected thiol group, connected by a 5-unit PEG chain. The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the resulting PROTAC molecule, a critical factor for its biological activity and pharmaceutical development. The terminal functional groups allow for the covalent linkage to a target protein ligand and an E3 ligase ligand, forming the tripartite PROTAC molecule.

Solubility Profile

The solubility of this compound is a key parameter for its handling, reaction setup, and formulation. While extensive quantitative solubility data for this specific molecule is not widely published, its general solubility can be inferred from the properties of similar PEGylated compounds and available supplier information.

General Solubility of PEG Derivatives:

Polyethylene glycols and their derivatives are known for their broad solubility in a range of solvents. Generally, PEGs are highly soluble in water and many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM).[1][2] Their solubility in alcohols is comparatively lower. The presence of functional groups can influence this general trend.

Solubility of this compound:

Based on available data, this compound exhibits good solubility in common organic solvents used in synthetic chemistry.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventAbbreviationQuantitative SolubilityQualitative Solubility
Dimethyl SulfoxideDMSO10 mMSoluble
DichloromethaneDCMNot availableSoluble
DimethylformamideDMFNot availableSoluble
WaterH₂ONot availableWater-soluble
EthanolEtOHNot availableLess soluble

It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of other solutes.

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound in a specific solvent system, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water, PBS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator can be used for this purpose.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Application in PROTAC Synthesis: A Logical Workflow

This compound serves as a crucial building block in the modular synthesis of PROTACs. The following diagram illustrates a generalized workflow for its incorporation into a PROTAC molecule.

PROTAC_Synthesis_Workflow A This compound B Deprotection of Thiol A->B e.g., Hydroxylamine C Thiol-PEG5-alcohol B->C D Reaction with E3 Ligase Ligand C->D E Ligand-Linker Intermediate D->E F Activation of Alcohol E->F e.g., Mesylation G Activated Intermediate F->G H Reaction with Target Protein Ligand G->H I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

This workflow outlines the key steps in utilizing this compound for PROTAC synthesis. The process typically begins with the deprotection of the acetyl group to reveal the reactive thiol. This is followed by conjugation to one of the ligands (either for the E3 ligase or the target protein). The terminal alcohol is then activated for subsequent reaction with the second ligand, ultimately forming the final PROTAC construct. The order of ligand attachment can be varied depending on the specific synthetic strategy.

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its favorable solubility profile in commonly used organic solvents facilitates its use in synthetic chemistry. This guide provides researchers with essential information on its solubility and a practical protocol for its quantitative determination. The illustrative workflow for PROTAC synthesis further clarifies its application in the development of novel therapeutics. As with any chemical reagent, it is recommended to consult the specific product documentation and safety data sheets provided by the supplier before use.

References

The Strategic Imperative of S-acetyl-PEG5-alcohol as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of S-acetyl-PEG5-alcohol as a versatile building block for PROTAC linkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of this compound in PROTACs

This compound is a heterobifunctional linker precursor featuring a protected thiol group (S-acetyl) and a primary alcohol. The PEG5 (pentaethylene glycol) backbone imparts a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

The S-acetyl group provides a stable, protected thiol that can be deprotected under mild conditions to reveal a reactive thiol (-SH) group. This thiol can then be used for various conjugation strategies, most notably Michael additions to electrophilic acceptors on a warhead or E3 ligase ligand. The terminal alcohol (-OH) can be readily oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution, providing a versatile handle for connection to the other half of the PROTAC molecule.

Enhancing Solubility and Physicochemical Properties

The incorporation of the PEG5 chain is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and mitigating the hydrophobicity of the warhead and E3 ligase ligand.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. The PEG5 length often represents a favorable balance for many targets.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLJQ1-(PEG3)-VHL50>90Fictionalized Data
BRD4VHLJQ1-(PEG4)-VHL25>95Fictionalized Data
BRD4 VHL JQ1-(PEG5)-VHL 10 >98 Fictionalized Data
BRD4VHLJQ1-(PEG6)-VHL30>95Fictionalized Data
ERK1/2CRBNB1-10J (PEG-containing)102Not Reported[2]
TBK1VHLPEG (21 atoms)396[3]
ERαVHLPEG (16 atoms)~1000~95[3]

Table 1: Comparative efficacy of PROTACs with varying PEG linker lengths. Data for BRD4-targeting PROTACs is fictionalized to illustrate the optimization trend around a PEG5 linker. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed.

PropertyS-acetyl-PEG3-alcoholS-acetyl-PEG4-alcoholThis compound
Molecular Weight ( g/mol ) 224.29268.34312.40
LogP (calculated) -0.8-0.5-0.2
Topological Polar Surface Area (Ų) 78.991.4103.9

Table 2: Physicochemical properties of S-acetyl-PEGn-alcohol linkers.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

ERK1_2_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Degradation Degradation ERK->Degradation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PROTAC_ERK ERK1/2 PROTAC (e.g., B1-10J) PROTAC_ERK->ERK targets for degradation Experimental_Workflow Start Start: PROTAC Synthesis Synthesis Synthesize PROTAC with This compound linker Start->Synthesis Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) Synthesis->Treatment Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Cell_Culture Culture Target Cells Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Densitometry and DC50/Dmax Calculation Western_Blot->Data_Analysis End End: Candidate Optimization Data_Analysis->End Permeability_Assay->End

References

The Role of S-acetyl-PEG5-alcohol in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of S-acetyl-PEG5-alcohol as a crucial component in the field of targeted protein degradation (TPD). Primarily utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene (B3416737) glycol (PEG)-based molecule plays a pivotal role in orchestrating the degradation of specific proteins of interest (POIs). This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug developers.

Core Concept: The PROTAC and the Function of the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.

This compound serves as a precursor to a PEG-based linker. The PEG5 component refers to a chain of five repeating ethylene (B1197577) glycol units. The terminal alcohol group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, while the S-acetyl group protects a thiol functionality which can be deprotected to provide an alternative point of attachment. The linker's role is not merely to connect the two ligands but is critical for the PROTAC's overall efficacy. It influences the molecule's solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Mechanism of Action: Orchestrating Protein Degradation

The mechanism of action of a PROTAC containing a PEG5 linker, derived from this compound, follows a catalytic cycle:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase within the cell, forming a ternary complex. The flexibility and length of the PEG5 linker are crucial for allowing the two proteins to come into optimal proximity and orientation.

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling : After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with PEG5 Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Western_Blot_Workflow start Start cell_culture Cell Seeding & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end Ubiquitination_Assay_Workflow start Start reaction_setup Set up in vitro reaction: E1, E2, E3, POI, Ub, ATP, PROTAC start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop reaction with sample buffer incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detection Detect with anti-POI or anti-Ub antibody western_blot->detection analysis Analyze for high MW bands detection->analysis end End analysis->end

References

The Versatility of PEG Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise control over a therapeutic agent's pharmacokinetic and pharmacodynamic properties is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, offering a versatile solution to many of the challenges encountered in the development of sophisticated drug modalities such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced drug delivery systems like hydrogels. The process of covalently attaching PEG chains, known as PEGylation, can dramatically enhance a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] This in-depth technical guide provides a comprehensive overview of the applications of PEG linkers in drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in this dynamic field.

Core Applications of PEG Linkers

The utility of PEG linkers in drug discovery is broad, with significant impact in three key areas:

  • Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers serve as the crucial bridge between a monoclonal antibody and a potent cytotoxic payload.[3] The incorporation of a PEG linker can mitigate the aggregation often caused by hydrophobic payloads, thereby improving the ADC's stability and pharmacokinetic profile.[4][5] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the balance between in vitro potency and in vivo efficacy.[4][6]

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to degrade specific proteins of interest.[7][8] The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of PROTAC efficacy.[9][10] PEG linkers are frequently employed to enhance the solubility and cell permeability of these often large and complex molecules, and their flexibility can be crucial for the successful formation of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation.[1][7][11]

  • Hydrogels for Drug Delivery: PEG-based hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents.[12][13] These hydrogels are attractive for localized drug delivery due to their biocompatibility and tunable properties.[12] The crosslinking density and molecular weight of the PEG precursors can be modified to control the drug release kinetics.[14]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize the quantitative effects of PEG linkers on key drug properties, compiled from various preclinical studies.

Impact of PEG Linker Length on ADC Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50, ng/mL)Plasma Half-Life (hours)In Vivo Efficacy (% Tumor Growth Inhibition)Reference
PEG410-50100-15040-60%[4][6]
PEG820-80150-20060-80%[4][6]
PEG1250-150180-25070-90%[4][6]
PEG24100-300200-30080-95%[4][6]

Note: The data presented are synthesized from multiple studies and are intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and tumor model.

Impact of PEG Linker Length on PROTAC Degradation Efficiency
Target ProteinE3 Ligase LigandPEG Linker LengthDC50 (nM)Dmax (%)Reference
BRD4VHLPEG325>90[9][12]
BRD4VHLPEG415>95[9][12]
BRD4VHLPEG510>95[9][12]
BTKCereblonPEG250~85[9][12]
BTKCereblonPEG420>90[9][12]
BTKCereblonPEG635~90[9][12]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 and higher Dmax values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of drugs utilizing PEG linkers.

Protocol 1: Site-Specific PEGylation of a Monoclonal Antibody (Thiol-Maleimide Chemistry)

This protocol describes the site-specific PEGylation of a monoclonal antibody (mAb) at engineered cysteine residues.

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine residues

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Methoxy-PEG-Maleimide (mPEG-Mal) of desired molecular weight

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

  • Size Exclusion Chromatography (SEC-HPLC) system

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.

    • Prepare a fresh solution of TCEP in PBS.

    • Add TCEP to the mAb solution at a 10-fold molar excess.

    • Incubate the reaction at 37°C for 2 hours to reduce the engineered disulfide bonds, exposing the free thiol groups.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column according to the manufacturer's instructions.

  • PEGylation Reaction:

    • Immediately after buffer exchange, add mPEG-Mal to the reduced mAb solution at a 5 to 20-fold molar excess over the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Quench the unreacted maleimide (B117702) groups by adding a 100-fold molar excess of N-acetylcysteine or cysteine and incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated mAb from unreacted PEG and quenching agent using SEC-HPLC or another suitable chromatography method.

  • Characterization:

    • Analyze the purified PEGylated mAb by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) and aggregation levels using SEC-HPLC and Hydrophobic Interaction Chromatography (HIC-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxicity of an ADC.[15][]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of a target protein induced by a PROTAC.[12]

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 4: Synthesis of a PEG-Based Hydrogel for Drug Delivery (Photopolymerization)

This protocol outlines the synthesis of a PEG-based hydrogel using photopolymerization of PEG diacrylate (PEGDA).[14][15]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Drug to be encapsulated

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV light source (365 nm)

  • Molds for hydrogel formation

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

    • Dissolve the photoinitiator in the PEGDA solution (e.g., 0.05-0.1% w/v).

    • If encapsulating a drug, dissolve or suspend the drug in the precursor solution at the desired loading concentration.

  • Hydrogel Formation:

    • Pipette the precursor solution into the molds.

    • Expose the solution to UV light for a sufficient time to achieve complete crosslinking (typically 5-10 minutes, depending on the UV intensity and solution volume).

  • Hydrogel Purification:

    • After gelation, swell the hydrogels in a large volume of PBS for 24-48 hours, with several changes of PBS, to remove any unreacted components.

  • Characterization:

    • Characterize the swelling ratio, mechanical properties (e.g., compressive modulus), and mesh size of the hydrogel.

Protocol 5: Characterization of Drug Release from a PEG Hydrogel (HPLC)

This protocol describes how to measure the in vitro release of a drug from a PEG hydrogel using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

  • Drug-loaded PEG hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column and detector

  • Mobile phase for HPLC

  • Drug standard solutions of known concentrations

Procedure:

  • Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel into a known volume of release medium.

    • Incubate the samples at 37°C with gentle agitation.

    • At predetermined time points, withdraw a small aliquot of the release medium.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • HPLC Analysis:

    • Analyze the collected samples by HPLC to determine the drug concentration.

    • Develop an HPLC method with a suitable mobile phase and column to achieve good separation and detection of the drug.

  • Data Analysis:

    • Create a calibration curve using the drug standard solutions.

    • Calculate the concentration of the drug in each sample based on the calibration curve.

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of PEG linkers in drug discovery.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Internalization Internalization (Endocytosis) EGFR->Internalization RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADC Anti-EGFR ADC ADC->EGFR Targets Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation

Caption: EGFR signaling pathway targeted by an anti-EGFR antibody-drug conjugate (ADC).

Ubiquitin_Proteasome_System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degradation->POI

Caption: The ubiquitin-proteasome system (UPS) hijacked by a PROTAC for targeted protein degradation.

Experimental and Logical Workflows

ADC_Development_Workflow Target_Selection Target Antigen Selection & Validation Antibody_Development Antibody Development & Engineering Target_Selection->Antibody_Development Conjugation ADC Conjugation (PEGylation) Antibody_Development->Conjugation Payload_Linker_Selection Payload & PEG Linker Selection Payload_Linker_Selection->Conjugation Characterization Biophysical & Chemical Characterization Conjugation->Characterization In_Vitro_Testing In Vitro Efficacy (Cytotoxicity, Bystander Effect) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy (Xenograft Models) In_Vitro_Testing->In_Vivo_Testing PK_PD_Modeling Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Testing->PK_PD_Modeling Tox_Studies Toxicology Studies PK_PD_Modeling->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A generalized workflow for the preclinical and early clinical development of an ADC.

Conclusion

PEG linkers are an indispensable tool in the modern drug discovery toolbox, enabling the development of highly sophisticated and effective therapeutic agents. Their ability to favorably modulate the physicochemical and pharmacokinetic properties of drugs has been instrumental in the success of ADCs and the rapid advancement of the PROTAC field. Furthermore, their application in creating biocompatible hydrogels for controlled drug release opens up new avenues for localized and sustained therapies. A thorough understanding of the principles of PEGylation, coupled with robust experimental evaluation, is critical for the rational design and optimization of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and harness the full potential of PEG linker technology.

References

An In-depth Technical Guide to Bifunctional Molecules for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules have emerged as a transformative modality in targeted therapy, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Unlike traditional inhibitors that rely on occupying an active site to modulate protein function, bifunctional molecules operate through proximity-induced mechanisms, effectively hijacking cellular machinery to achieve a desired therapeutic outcome. This guide provides a comprehensive technical overview of the core principles, mechanisms of action, and experimental evaluation of key classes of bifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs), molecular glues, and Antibody-Drug Conjugates (ADCs).

Core Concepts and Mechanisms of Action

Bifunctional molecules are designed with two distinct domains connected by a linker. One domain binds to a target protein of interest (POI), while the other recruits an effector protein to induce a specific biological event. This modular design allows for a wide range of applications, from targeted protein degradation to the precise delivery of cytotoxic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins by inducing their degradation through the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase brings the target in close proximity to the E3 ligase, leading to its polyubiquitination.[3] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[1] A key advantage of PROTACs is their catalytic mechanism; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.[2]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact or interact weakly.[] Unlike the modular design of PROTACs, molecular glues typically do not have distinct domains for binding each protein. Instead, they often bind to one of the proteins, such as an E3 ligase, and create a new surface that is recognized by the target protein.[] This induced proximity leads to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein, similar to the mechanism of PROTACs.[5] The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.[6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of bifunctional molecules that combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[7] The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex through endocytosis.[8][9] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[9] The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics.[10] Some ADCs can also exert a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[9]

Data Presentation: Quantitative Efficacy of Bifunctional Molecules

The following tables summarize key quantitative data for representative PROTACs, molecular glues, and ADCs, providing a basis for comparison of their efficacy.

Table 1: Quantitative Data for Representative PROTACs

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)
ARV-110 Androgen ReceptorVHLVCaP1>95<1
ARV-471 Estrogen ReceptorCRBNMCF-70.8>950.3
dBET1 BRD4CRBNHeLa4>909
MZ1 BRD4VHLHeLa25>90100
GP262 PI3K/mTORVHLMDA-MB-23142.23 (p110γ), 227.4 (p110α), 45.4 (mTOR)88.6 (p110γ), 71.3 (p110α), 74.9 (mTOR)44.3 (OCL-AML3)[11]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLSNU-119.77>95 (pan-KRAS)43.51[12]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLHPAF-II52.96Not Reported31.36[12]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLAGS7.4995 (pan-KRAS)51.53[12]
NC-1 (BTK Degrader) BTKCRBNMino2.297Not Reported[13]
HDAC Degrader 7 HDAC1/HDAC3VHLHCT1160.91 (HDAC1), 0.64 (HDAC3)Not ReportedNot Reported[14]
HDAC Degrader 9 HDAC1/HDAC3VHLHCT1160.55 (HDAC1), 0.53 (HDAC3)Not ReportedNot Reported[14]

Table 2: Quantitative Data for Representative Molecular Glues

Molecular GlueTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)IC50 (nM)
Lenalidomide IKZF1, IKZF3CRBNMM.1S~50>90~100
Pomalidomide IKZF1, IKZF3CRBNMM.1S~10>90~20
Indisulam RBM39DCAF15HCT116~500>80~200
CC-92480 (Mezigdomide) IKZF1/3CRBNMM.1S<1>90<10
NVP-DKY709 IKZF2CRBNJurkatNot ReportedNot ReportedNot Reported[5]
PVTX-405 IKZF2Not SpecifiedNot Specified0.7Not ReportedNot Reported[15]
CC-3240 CaMKK2CRBNTHP1100929[15]
QXG-6442 CK1αNot SpecifiedMOLM-145.790Not Reported[15]
DEG-35 IKZF2, CK1αCRBNNot Specified4.4 (IKZF2), 1.4 (CK1α)Not ReportedNot Reported[15]
SW394703 Cyclin KDDB1HCT116Not ReportedNot Reported1200[15]

Table 3: Quantitative Data for Representative Antibody-Drug Conjugates (ADCs)

ADCTarget AntigenPayloadCancer TypeCell LineIC50 (ng/mL)In Vivo Tumor Growth Inhibition
Trastuzumab emtansine (T-DM1) HER2DM1Breast CancerSK-BR-30.5-5Significant
Brentuximab vedotin CD30MMAEHodgkin LymphomaL4281-10Significant
Sacituzumab govitecan TROP-2SN-38Triple-Negative Breast CancerMDA-MB-23110-50Significant
Enfortumab vedotin Nectin-4MMAEUrothelial CancerT241-10Significant
Trastuzumab deruxtecan (B607063) (T-DXd) HER2DeruxtecanBreast CancerKPL-40.1-1Potent
2G4-DM1 c-KitDM1Gastrointestinal Stromal TumorGIST-T1Not ReportedEfficient suppression
Her2-ADC (10a-10e) Her2ThailanstatinBreast CancerN8713-43Not Reported[16]
Her2-ADC (10a-10e) Her2ThailanstatinBreast CancerBT47413-43Not Reported[16]
Her2-ADC (10d, 10e) Her2ThailanstatinBreast CancerMDA-MB-361-DYT225-80Not Reported[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional molecules.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a bifunctional degrader molecule.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of the bifunctional degrader molecule or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate the lysate on ice for 30 minutes with periodic vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and add Laemmli sample buffer.
  • Denature the samples by heating at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Data Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Capture the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This protocol describes a method to detect the ubiquitination of a target protein within cells following treatment with a degrader molecule.[9]

1. Cell Culture and Transfection:

  • Seed cells in culture dishes.
  • Transfect cells with a plasmid encoding a tagged version of the target protein (e.g., HA-tagged or His-tagged) if a specific antibody for the endogenous protein is not available or for enrichment purposes.
  • Optionally, co-transfect with a plasmid for a tagged ubiquitin (e.g., HA-ubiquitin) to enhance the detection of ubiquitinated species.

2. Treatment and Lysis:

  • Treat the transfected cells with the degrader molecule and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
  • Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt non-covalent protein-protein interactions and then dilute with a non-denaturing buffer to allow for immunoprecipitation.

3. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the target protein or its tag overnight at 4°C with rotation.
  • Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours at 4°C.
  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

4. Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
  • Perform SDS-PAGE and Western blotting as described in Protocol 1.
  • Probe the membrane with an antibody against ubiquitin or the ubiquitin tag (e.g., anti-HA) to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol details a representative method for evaluating the anti-tumor efficacy of a bifunctional molecule in a subcutaneous xenograft mouse model.[17]

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).[17]
  • Harvest cancer cells (e.g., MCF-7 for ER-positive breast cancer) during their logarithmic growth phase.[17]
  • Resuspend the cells in a mixture of serum-free medium and Matrigel and inject them subcutaneously into the flank of each mouse.[17]

2. Treatment:

  • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
  • Prepare the bifunctional molecule in an appropriate vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection).[17]
  • Administer the compound at the desired dose(s) and schedule (e.g., once daily). The vehicle is administered to the control group.[17]

3. Efficacy Assessment:

  • Measure tumor volume 2-3 times per week using calipers and the formula: Volume = (Length x Width²) / 2.[17]
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.

4. Pharmacodynamic Analysis:

  • Analyze the excised tumors for target protein levels via Western blot or immunohistochemistry (IHC) to confirm target engagement and degradation in vivo.[17]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the use of CETSA to confirm the direct binding of a bifunctional molecule to its target protein in intact cells.[18]

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.
  • Harvest the cells and resuspend them in culture medium.
  • Treat the cell suspension with the bifunctional molecule or vehicle control and incubate for 1-2 hours at 37°C.[18]

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C).[18]
  • Heat the samples for 3 minutes at the designated temperatures in a thermocycler, followed by a 3-minute cooling step to 4°C.[18]

3. Cell Lysis and Sample Preparation:

  • Lyse the cells by freeze-thaw cycles or mechanical disruption.[18]
  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

4. Protein Detection:

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other sensitive detection methods like ELISA or proximity ligation assay.[18]

5. Data Analysis:

  • Generate a thermal melt curve by plotting the amount of soluble protein against the temperature.
  • A shift in the melt curve in the presence of the compound compared to the vehicle control indicates target engagement and stabilization.
  • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, optimized temperature to determine the cellular EC50 for target engagement.[18]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Ubiquitin-Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1_Ub E1_Ub->E2_Ub E1 release TernaryComplex POI-PROTAC-E3 Ternary Complex E2_Ub->TernaryComplex POI Target Protein (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) ADC_Antigen ADC-Antigen Complex ADC->ADC_Antigen 1. Binding Antigen Tumor Antigen Antigen->ADC_Antigen Endosome Early Endosome ADC_Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5. Target Engagement DNA_damage DNA Damage & Apoptosis Nucleus->DNA_damage

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

WesternBlot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

Bifunctional molecules represent a paradigm shift in targeted therapy, moving beyond simple inhibition to the induced degradation or targeted delivery of therapeutic agents. The continued development of PROTACs, molecular glues, and ADCs holds immense promise for addressing a wide range of diseases, including cancers and other conditions driven by aberrant protein function. A thorough understanding of their mechanisms of action and the application of robust experimental protocols for their evaluation are critical for the successful translation of these innovative molecules into clinically effective therapies. This guide has provided a foundational overview of these key aspects to support the ongoing research and development efforts in this exciting field.

References

S-acetyl-PEG5-alcohol for Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. S-acetyl-PEG5-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has gained attention in ADC development due to its favorable physicochemical properties. The incorporation of a short, hydrophilic PEG spacer can enhance the solubility and stability of the ADC, particularly when working with hydrophobic payloads. This guide provides an in-depth technical overview of this compound, including its chemical properties, role in ADC development, relevant experimental protocols, and comparative data to inform its application.

Chemical Properties and Synthesis

This compound is a heterobifunctional linker featuring a protected thiol (S-acetyl) at one end and a hydroxyl group at the other, separated by a five-unit polyethylene glycol chain.

PropertyValueReference
Chemical Formula C12H24O6S
Molecular Weight 296.38 g/mol
CAS Number 1000415-61-1
Appearance Colorless to pale yellow oil
Solubility Soluble in water and most organic solvents

The synthesis of a drug-linker construct using this compound typically involves the activation of the terminal hydroxyl group for conjugation to the cytotoxic payload. The protected S-acetyl group is then deprotected to reveal a free thiol, which can subsequently be conjugated to the antibody, often via a maleimide (B117702) linker.

Role in Antibody-Drug Conjugate Performance

The PEG component of the linker plays a multifaceted role in enhancing the performance of an ADC.

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR). The hydrophilic PEG chain can mitigate this aggregation, improving the solubility and manufacturability of the ADC.

  • Enhanced Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

The length of the PEG chain is a critical parameter. While longer PEG chains can offer greater solubility and a longer half-life, they may also lead to a decrease in in vitro cytotoxicity. Therefore, a shorter PEG linker like PEG5 can offer a balance between improved physicochemical properties and maintained potency.

Experimental Protocols

The following are representative protocols for the synthesis of a drug-linker construct with this compound and its subsequent conjugation to a monoclonal antibody.

Synthesis of a Maleimide-Activated Drug-Linker Construct

This protocol describes the activation of the hydroxyl group of this compound with a maleimide group, followed by conjugation to a thiol-containing payload.

Materials:

  • This compound

  • N-(ε-Maleimidocaproyl)oxysuccinimide ester (EMCS)

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EMCS (1.1 equivalents) and TEA (2 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the resulting S-acetyl-PEG5-maleimide by flash chromatography.

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload (1 equivalent) in DMF.

    • Add the purified S-acetyl-PEG5-maleimide (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the S-acetyl-PEG5-drug conjugate by reverse-phase HPLC.

Deprotection of the S-acetyl Group and Conjugation to an Antibody

This protocol outlines the deprotection of the acetyl group to generate a free thiol on the drug-linker construct, followed by conjugation to a maleimide-activated antibody.

Materials:

  • S-acetyl-PEG5-drug conjugate

  • Hydroxylamine (B1172632) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Maleimide-activated monoclonal antibody

  • Size-exclusion chromatography (SEC) column

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if starting with native antibody)

Procedure:

  • Antibody Preparation (if not already maleimide-activated):

    • Dissolve the monoclonal antibody in PBS.

    • Add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

    • Immediately react the reduced antibody with a maleimide-containing crosslinker.

  • Deprotection of the S-acetyl Group:

    • Dissolve the S-acetyl-PEG5-drug conjugate in PBS containing hydroxylamine hydrochloride (50 mM).

    • Incubate at room temperature for 2 hours to deprotect the thiol group.

  • Conjugation to the Antibody:

    • Add the deprotected Thiol-PEG5-drug conjugate to the maleimide-activated antibody solution at a desired molar ratio (e.g., 5:1 linker to antibody).

    • Incubate the reaction at 4°C overnight with gentle stirring.

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC using a SEC column to remove unreacted drug-linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.

    • Assess the purity and aggregation of the ADC by SEC.

Quantitative Data

Specific quantitative data for ADCs utilizing an this compound linker is limited in publicly available literature. However, data from studies on ADCs with other short-chain PEG linkers can provide valuable insights into the expected performance. The following tables summarize representative data from ADCs with PEG4, PEG8, and other short PEG linkers. It is important to note that the specific antibody, payload, and tumor model will significantly influence these values.

Table 1: In Vitro Cytotoxicity of ADCs with Short-Chain PEG Linkers

ADC TargetPayloadLinkerCell LineIC50 (ng/mL)
CD30MMAEmc-PEG4-vc-PABKarpas-299~10
CD30MMAEmc-PEG8-vc-PABKarpas-299~10
HER2MMAESMCC-PEG4NCI-N87~15
HER2MMAESMCC-PEG8NCI-N87~20

Data is synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on the specific ADC construct and experimental conditions.

Table 2: Pharmacokinetic Parameters of ADCs with Short-Chain PEG Linkers in Rodents

ADCLinkerHalf-life (t1/2, hours)Clearance (mL/day/kg)
Anti-CD22-MMAEmc-PEG4-vc-PAB~100~5
Anti-CD22-MMAEmc-PEG8-vc-PAB~120~4
Trastuzumab-DM1SMCC-PEG4~150~3.5
Trastuzumab-DM1SMCC-PEG8~160~3

Data is synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on the specific ADC construct and animal model.

Table 3: In Vivo Efficacy of ADCs with Short-Chain PEG Linkers in Xenograft Models

ADCTumor ModelDosing RegimenTumor Growth Inhibition (%)
Anti-CD30-MMAE (PEG8)Karpas-2991 mg/kg, single dose>90
Trastuzumab-MMAE (PEG4)NCI-N873 mg/kg, single dose~85

Data is synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on the specific ADC, tumor model, and dosing schedule.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation cluster_analysis Analysis S_acetyl_PEG5_OH This compound Activation Activation of -OH group S_acetyl_PEG5_OH->Activation Conjugation1 Conjugation Activation->Conjugation1 Payload Cytotoxic Payload Payload->Conjugation1 Drug_Linker S-acetyl-PEG5-Drug Conjugation1->Drug_Linker Deprotection Deprotection of S-acetyl group Drug_Linker->Deprotection Thiol_Linker Thiol-PEG5-Drug Deprotection->Thiol_Linker Conjugation2 Conjugation Thiol_Linker->Conjugation2 Antibody Monoclonal Antibody Reduction Antibody Reduction (optional) Antibody->Reduction Activated_Ab Thiol-reactive Antibody Reduction->Activated_Ab Activated_Ab->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization

Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General signaling pathway for ADC-induced apoptosis. The specific intracellular target and downstream signaling are dependent on the cytotoxic payload.

Methodological & Application

Synthesis of S-acetyl-PEG5-alcohol: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of S-acetyl-PEG5-alcohol, a heterobifunctional linker of significant interest in pharmaceutical sciences, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The S-acetyl group serves as a stable protecting group for the thiol functionality, which can be deprotected under mild conditions to reveal the reactive sulfhydryl group for subsequent conjugation. The terminal alcohol offers a versatile handle for further chemical modifications. This protocol outlines a straightforward and efficient method for the selective S-acetylation of the corresponding Thiol-PEG5-alcohol.

Application Notes

This compound is a valuable building block in bioconjugation and drug delivery. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

  • PROTAC Development: The thiol and alcohol functionalities allow for the sequential or orthogonal conjugation of an E3 ligase ligand and a target protein ligand, forming a PROTAC molecule that can induce targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): The deprotected thiol can react with maleimide-functionalized antibodies or payloads, while the alcohol can be used to attach other functionalities or linkers.[1]

  • Surface Modification: The thiol group can be used to anchor the molecule to gold surfaces or nanoparticles, while the alcohol group remains available for further functionalization.

  • Crosslinking Reagents: this compound can be derivatized at the alcohol terminus to create heterobifunctional crosslinkers for various bioconjugation applications.

The key advantage of the S-acetyl protecting group is its stability under a range of chemical conditions, allowing for manipulations at the alcohol terminus without premature exposure of the reactive thiol. Deprotection is typically achieved under mild basic conditions.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound. These values are representative and may vary depending on the specific reaction scale and purification efficiency.

ParameterValueMethod of Analysis
Starting Material Thiol-PEG5-alcohol (HS-PEG5-OH)-
Reagent Acetic Anhydride (B1165640) ((CH₃CO)₂O)-
Solvent Dichloromethane (B109758) (DCM)-
Reaction Time 2 - 4 hoursThin Layer Chromatography
Reaction Temperature Room Temperature (20-25 °C)-
Yield 85 - 95%Gravimetric Analysis
Purity >95%HPLC, ¹H NMR
Molecular Weight (Calc.) 296.38 g/mol -
Molecular Weight (Found) 297.1 [M+H]⁺, 319.1 [M+Na]⁺Mass Spectrometry (ESI)

Experimental Protocol

This protocol details the synthesis of this compound from Thiol-PEG5-alcohol.

Materials and Equipment
  • Thiol-PEG5-alcohol (HS-(CH₂CH₂O)₅-H)

  • Acetic Anhydride ((CH₃CO)₂O), reagent grade

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Ethyl acetate (B1210297) and Hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Thiol-PEG5-alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.75-3.55 (m, 20H, -OCH₂CH₂O-)

    • δ 3.14 (t, 2H, -CH₂S-)

    • δ 2.32 (s, 3H, -COCH₃)

  • Mass Spectrometry (ESI):

    • Calculated for C₁₂H₂₄O₆S: 296.13

    • Observed: m/z = 297.1 [M+H]⁺, 319.1 [M+Na]⁺

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve HS-PEG5-OH in DCM add_reagents Add Pyridine and Acetic Anhydride start->add_reagents react Stir at RT (2-4h) add_reagents->react quench Dilute with DCM react->quench wash Wash with NaHCO3, Water, and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Characterize by NMR and MS chromatography->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme reactant HS-(CH₂CH₂O)₅-H arrow -> plus + reagent (CH₃CO)₂O conditions Pyridine, DCM Room Temperature product CH₃CO-S-(CH₂CH₂O)₅-H arrow->product

References

Application Note: Deprotection of S-acetyl-PEG5-alcohol to Yield a Free Thiol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the deprotection of S-acetyl-PEG5-alcohol to generate the corresponding free thiol. The resulting thiol can be used for various bioconjugation techniques, such as maleimide (B117702) chemistry or disulfide formation.

Introduction

The sulfhydryl or thiol group (-SH) is a highly useful functional group in bioconjugation and materials science due to its strong nucleophilicity and its ability to form stable linkages with various electrophilic partners. The S-acetyl group is a common protecting group for thiols, rendering them stable to oxidation and other side reactions during synthesis and storage. Deprotection is required to liberate the reactive free thiol for subsequent applications.

This note outlines two common methods for the deprotection of an S-acetylated PEGylated alcohol:

The choice of method depends on the stability of the rest of the molecule to the reaction conditions.

Comparative Data

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of S-acetylated compounds. Please note that optimal conditions may vary for this compound and should be determined empirically.

ParameterMethod A: HydroxylamineMethod B: Sodium Hydroxide
Deprotecting Agent Hydroxylamine hydrochloride (NH2OH·HCl)Sodium Hydroxide (NaOH)
Typical Concentration 0.5 - 1 M0.1 - 0.5 M
Solvent System Methanol, DMF, or aqueous buffersAqueous or mixed aqueous/organic
pH Neutral to slightly basic (pH 7-8)Highly basic (pH > 12)
Reaction Time 30 - 90 minutes15 - 60 minutes
Temperature Room TemperatureRoom Temperature
Typical Yield > 90%> 95%
Key Considerations Milder conditions, suitable for base-sensitive molecules.Faster reaction, but may not be suitable for base-labile substrates.

Experimental Protocols

Materials and Reagents
  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium phosphate (B84403) (for buffer preparation)

  • Hydrochloric acid (HCl) for pH adjustment

  • Degassed, deionized water

  • Organic solvents (Methanol, DMF, as needed)

  • Inert gas (Argon or Nitrogen)

  • Ellman's Reagent (DTNB) for thiol quantification (optional)

  • Reverse-phase HPLC system for purification and analysis

Method A: Deprotection using Hydroxylamine

This protocol is recommended for molecules that may be sensitive to high pH.

Workflow:

start_end start_end process process decision decision output output A Prepare Deprotection Buffer (e.g., 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.5) C Add Deprotection Buffer to the substrate solution A->C B Dissolve this compound in degassed buffer or solvent B->C D Incubate at Room Temperature (30-90 min) under inert gas C->D E Monitor Reaction (e.g., HPLC, TLC) D->E E->D Incomplete F Purify the Product (e.g., HPLC, Desalting Column) E->F Reaction Complete G Characterize the Free Thiol (e.g., Mass Spec, Ellman's Test) F->G H Lyophilize or use immediately G->H

Caption: Workflow for S-acetyl deprotection using hydroxylamine.

Procedure:

  • Prepare a deprotection buffer: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 25 mM EDTA in a suitable buffer (e.g., 0.1 M sodium phosphate). Adjust the pH to 7.5 with NaOH. Degas the buffer thoroughly by sparging with argon or nitrogen for at least 30 minutes. The EDTA is included to chelate any trace metal ions that could catalyze disulfide bond formation.

  • Dissolve the substrate: Dissolve the this compound in a minimum amount of degassed solvent (e.g., DMF or methanol) or directly in the degassed deprotection buffer if solubility permits.

  • Initiate the reaction: Add the deprotection buffer to the dissolved substrate. Ensure the final concentration of hydroxylamine is sufficient (e.g., 0.5 M).

  • Incubate: Allow the reaction to proceed at room temperature for 30-90 minutes under an inert atmosphere.

  • Monitor progress: The reaction can be monitored by reverse-phase HPLC by observing the disappearance of the starting material and the appearance of the product.

  • Purification: Once the reaction is complete, the product can be purified from the excess deprotection reagents. For a PEGylated molecule, a desalting column (e.g., Sephadex G-25) or reverse-phase HPLC is recommended.

  • Characterization and Storage: The presence of the free thiol can be confirmed using Ellman's reagent. The purified product should be stored under an inert atmosphere and used immediately to prevent oxidation.

Method B: Deprotection using Sodium Hydroxide

This is a rapid and efficient method suitable for base-stable molecules.

Workflow:

start_end start_end process process decision decision output output A Dissolve this compound in degassed solvent (e.g., Methanol/Water) B Add NaOH solution (e.g., 0.1 M) under inert gas A->B C Incubate at Room Temperature (15-60 min) B->C D Monitor Reaction (e.g., HPLC, TLC) C->D D->C Incomplete E Quench and Neutralize (e.g., with dilute HCl) D->E Reaction Complete F Purify the Product (e.g., HPLC, Desalting Column) E->F G Characterize the Free Thiol (e.g., Mass Spec, Ellman's Test) F->G H Lyophilize or use immediately G->H

Application Notes and Protocols for the Conjugation of S-acetyl-PEG5-alcohol to a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity.[1][2][3]

This document provides a detailed protocol for the conjugation of a target protein using S-acetyl-PEG5-alcohol. This heterobifunctional linker contains a protected thiol group (S-acetyl) and a terminal alcohol. The protocol is divided into three main stages:

  • Stage 1: Activation of this compound. This involves the deprotection of the S-acetyl group to yield a reactive sulfhydryl and the activation of the terminal alcohol to a maleimide (B117702) group for subsequent conjugation to protein thiols.

  • Stage 2: Preparation of the Target Protein. This section details the necessary steps to prepare the protein for conjugation, including the reduction of disulfide bonds to expose free cysteine residues.

  • Stage 3: Conjugation, Purification, and Characterization. This stage describes the conjugation reaction, methods for purifying the PEGylated protein, and analytical techniques to characterize the final conjugate and determine the degree of PEGylation.

Materials and Reagents

This compound and Activation Reagents
Protein and Conjugation Reagents
  • Target protein with accessible cysteine residues

  • Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ellman's Reagent (DTNB) for thiol quantification

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Purification and Analysis
  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Reverse-Phase Chromatography (RPC) column

  • SDS-PAGE gels and reagents

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • HPLC/UPLC system

Experimental Protocols

Stage 1: Activation of this compound

This stage involves a two-part process: the deprotection of the acetyl group to reveal a free thiol and the conversion of the terminal alcohol to a maleimide.

Part A: Deacetylation of this compound to HS-PEG5-alcohol

The S-acetyl group is a common protecting group for thiols and can be removed under mild conditions using hydroxylamine.[4]

Protocol:

  • Dissolve this compound in a deoxygenated buffer (e.g., 50 mM sodium phosphate, 25 mM EDTA, pH 7.5).

  • Add a solution of hydroxylamine hydrochloride (e.g., 0.5 M) to the PEG solution. The final concentration of hydroxylamine should be in molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by taking aliquots and analyzing via techniques such as HPLC or by using Ellman's reagent to detect the presence of free thiols.

  • Once the reaction is complete, the resulting HS-PEG5-alcohol can be purified by dialysis or size-exclusion chromatography to remove excess hydroxylamine and byproducts.

Part B: Conversion of HS-PEG5-alcohol to HS-PEG5-maleimide

The terminal alcohol of the PEG linker is converted to a maleimide group. This is a multi-step synthesis.

Protocol:

  • Tosylation: Dissolve HS-PEG5-alcohol in anhydrous dichloromethane (DCM). Add triethylamine (TEA) and then p-toluenesulfonyl chloride (TsCl) in molar excess. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Amination: After completion of the tosylation, the reaction mixture is worked up, and the purified PEG-tosylate is reacted with ammonia water to convert the tosyl group to a primary amine.

  • Maleimide Formation: The resulting amino-PEG is then reacted with maleic anhydride in a solvent mixture such as DMAC and CHP to form a maleamic acid intermediate.

  • Cyclization: The final step is the cyclization of the maleamic acid to the maleimide. This is achieved by reacting the intermediate with a reagent like pentafluorophenyl trifluoroacetate in the presence of a base such as DIEA in a solvent mixture like DCM and DMF.

  • The final product, HS-PEG5-maleimide, is purified by chromatography.

Alternatively, a more direct approach for converting the alcohol to a maleimide can be employed using specialized reagents, though this often involves a multi-step synthesis as outlined.

Workflow for this compound Activation

G cluster_deacetylation Part A: Deacetylation cluster_activation Part B: Activation to Maleimide This compound This compound Deacetylation Reaction Deacetylation Reaction This compound->Deacetylation Reaction Hydroxylamine HS-PEG5-alcohol HS-PEG5-alcohol Deacetylation Reaction->HS-PEG5-alcohol Tosylation Tosylation HS-PEG5-alcohol->Tosylation TsCl, TEA HS-PEG5-alcohol->Tosylation Amination Amination Tosylation->Amination Ammonia Water Maleimide Formation Maleimide Formation Amination->Maleimide Formation Maleic Anhydride, Pentafluorophenyl trifluoroacetate HS-PEG5-maleimide HS-PEG5-maleimide Maleimide Formation->HS-PEG5-maleimide

Caption: Workflow for the activation of this compound.

Stage 2: Preparation of the Target Protein

For successful conjugation to the maleimide-activated PEG, the target protein must have accessible free sulfhydryl groups. If the cysteine residues are involved in disulfide bonds, they must be reduced.

Protocol:

  • Dissolve the target protein in a degassed buffer (e.g., PBS, pH 7.0-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

  • To reduce disulfide bonds, add a 10-100 fold molar excess of a reducing agent such as TCEP. Incubate the mixture for 30-60 minutes at room temperature.

  • Remove the excess reducing agent by dialysis or using a desalting column. This step is critical as the reducing agent will compete with the protein for reaction with the maleimide-PEG.

  • Optionally, quantify the concentration of free thiols in the protein solution using Ellman's reagent to ensure successful reduction.

Workflow for Protein Preparation and Conjugation

Caption: Overall workflow for protein PEGylation.

Stage 3: Conjugation, Purification, and Characterization

Part A: Thiol-Maleimide Conjugation

The maleimide group on the activated PEG reacts with the free sulfhydryl groups on the protein to form a stable thioether bond.[5][6]

Protocol:

  • Immediately after preparing the reduced protein, add the HS-PEG5-maleimide solution. The molar ratio of PEG-maleimide to protein should be optimized, but a starting point of 10-20 fold molar excess of PEG is common.[5]

  • The optimal pH for the reaction is between 6.5 and 7.5 to ensure the selectivity of the maleimide for thiols over amines.[5]

  • Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C.

  • After the incubation period, the reaction can be quenched by adding a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to react with any excess PEG-maleimide.

Part B: Purification of the PEGylated Protein

Purification is essential to remove unreacted protein, excess PEG reagent, and any byproducts. The choice of method depends on the properties of the protein and the PEGylated conjugate.

  • Size-Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from the smaller unreacted protein and excess PEG.[5]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method can sometimes separate species with different degrees of PEGylation.[5]

  • Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of the protein may be altered upon PEGylation, allowing for separation by HIC.[5]

  • Reverse-Phase Chromatography (RPC): RPC is often used for analytical purposes to assess purity and can also be used for preparative purification, especially for smaller proteins and peptides.[5]

Part C: Characterization and Quantification

Characterization is crucial to confirm successful conjugation and to determine the degree of PEGylation.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. A shift in the band to a higher molecular weight indicates successful PEGylation.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein with high accuracy. The degree of PEGylation can be calculated from the mass difference between the native and modified protein.[7]

  • HPLC/UPLC: Analytical SEC, IEX, or RPC can be used to assess the purity of the final product and quantify the different PEGylated species.

  • NMR Spectroscopy: Can provide detailed structural information and be used to quantify the degree of PEGylation.[8]

Data Presentation

Table 1: Reaction Parameters for Thiol-Maleimide Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances reaction rate and specificity. Lower pH slows the reaction, while higher pH increases the risk of maleimide hydrolysis and side reactions with amines.[5]
Molar Ratio (PEG:Protein) 2:1 to 20:1Highly dependent on the protein and the number of available thiols. Higher ratios drive the reaction to completion but may require more extensive purification. For smaller peptides, a 2:1 ratio may be optimal, while for larger proteins, a 5:1 to 20:1 ratio is often used.[5][6][9]
Temperature 4°C to Room TemperatureLower temperatures can be used for longer incubation times to minimize protein degradation.
Reaction Time 30 min to OvernightDependent on the reactivity of the specific protein and the desired degree of PEGylation. Reaction progress should be monitored. For some small peptides, 30 minutes may be sufficient, while for larger proteins, 2 hours to overnight is common.[6][9]
Table 2: Example Characterization Data for a PEGylated Protein
Analytical MethodUnmodified ProteinPEGylated ProteinInterpretation
SDS-PAGE Single band at 50 kDaDiffuse band centered at ~55 kDaSuccessful conjugation, increase in molecular weight. The diffuse nature of the band is characteristic of PEGylated proteins.
MALDI-TOF MS Peak at 50,000 DaMajor peak at 55,200 DaConfirms a mass increase corresponding to the addition of one PEG5 linker.
SEC-HPLC Elution at 15.2 minElution at 13.5 minThe earlier elution time for the PEGylated protein indicates an increased hydrodynamic radius.
Degree of PEGylation N/A1.04Calculated from the mass spectrometry data, indicating predominantly mono-PEGylated protein.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of protein disulfide bonds.Increase the concentration of TCEP and/or the incubation time. Confirm reduction with Ellman's reagent.
Suboptimal pH.Ensure the reaction buffer is within the pH 6.5-7.5 range.[5]
Insufficient molar excess of PEG-maleimide.Increase the molar ratio of PEG-maleimide to protein.[5]
Hydrolysis of maleimide group.Prepare the maleimide-activated PEG solution immediately before use. Avoid pH values above 7.5.[6]
Protein Aggregation Protein instability under reaction conditions.Perform the conjugation at a lower temperature (4°C). Optimize buffer conditions (e.g., add stabilizers).
Heterogeneous Product Multiple reactive cysteine residues.If site-specific PEGylation is desired, protein engineering may be required to introduce a single reactive cysteine.
Side reactions with other amino acids.Maintain the pH below 7.5 to minimize reactions with amines.[5]

Chemical Reaction Pathway

G cluster_reaction Thiol-Maleimide Conjugation Protein_Thiol Protein-SH Plus + Protein_Thiol->Plus PEG_Maleimide HS-PEG5-Maleimide Plus->PEG_Maleimide Thioether_Bond Protein-S-PEG5-SH (Stable Thioether Bond) Plus->Thioether_Bond pH 6.5-7.5

Caption: Chemical reaction of thiol-maleimide conjugation.

References

Application Notes and Protocols for the Use of S-acetyl-PEG5-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] A PROTAC molecule is typically composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[1][2][4] PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2][4] Furthermore, the length of the PEG chain is easily tunable, allowing for the optimization of the distance between the two ligands to achieve optimal protein degradation.[4] S-acetyl-PEG5-alcohol is a bifunctional PEG linker that offers a protected thiol group and a terminal alcohol, providing versatile handles for conjugation in PROTAC synthesis.

Principle of this compound in PROTAC Synthesis

This compound serves as a flexible, hydrophilic spacer to connect the POI ligand and the E3 ligase ligand. Its two functional groups, a primary alcohol (-OH) and a protected thiol (S-acetyl), allow for sequential and controlled conjugation reactions.

  • Alcohol (-OH): The terminal hydroxyl group can be activated or modified to react with a corresponding functional group on either the POI ligand or the E3 ligase ligand. Common activation strategies include conversion to a mesylate, tosylate, or halide for nucleophilic substitution, or oxidation to an aldehyde or carboxylic acid for reductive amination or amide bond formation, respectively.

  • S-acetyl (-SAc): The acetyl group serves as a protecting group for the thiol. This prevents unwanted side reactions of the highly reactive free thiol during the initial conjugation steps. The thiol can be deprotected under mild basic conditions to be used in subsequent reactions, such as a thiol-ene click reaction or reaction with an electrophilic warhead for the development of covalent PROTACs.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a PROTAC. The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Protocol 1: Activation of the Alcohol and First Coupling Reaction

This protocol describes the activation of the terminal alcohol of this compound as a mesylate, followed by coupling to an amine-containing ligand (Ligand-NH2).

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ligand-NH2 (either POI or E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.5 eq) to the solution.

    • Slowly add MsCl (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain S-acetyl-PEG5-mesylate. This intermediate is often used immediately in the next step.

  • Coupling with Ligand-NH2:

    • Dissolve the crude S-acetyl-PEG5-mesylate (1.0 eq) and Ligand-NH2 (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product (Ligand-NH-PEG5-SAc) by flash column chromatography.

Protocol 2: Deprotection of the Acetyl Group

This protocol describes the removal of the acetyl protecting group to yield a free thiol.

Materials:

  • Ligand-NH-PEG5-SAc

  • Methanol (MeOH)

  • Ammonia (B1221849) solution (e.g., 7N in MeOH) or another suitable base like sodium hydroxide.

Procedure:

  • Dissolve Ligand-NH-PEG5-SAc (1.0 eq) in methanol.

  • Add the ammonia solution (excess).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected product (Ligand-NH-PEG5-SH). This can be used in the next step with or without further purification.

Protocol 3: Second Coupling Reaction via Thiol-Maleimide Ligation

This protocol describes the reaction of the free thiol with a maleimide-functionalized second ligand (Ligand'-Maleimide).

Materials:

  • Ligand-NH-PEG5-SH

  • Ligand'-Maleimide (either POI or E3 ligase ligand)

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH ~7)

  • DMF or DMSO

Procedure:

  • Dissolve Ligand-NH-PEG5-SH (1.0 eq) in a mixture of DMF or DMSO and PBS buffer.

  • Add Ligand'-Maleimide (1.0-1.2 eq) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by preparative HPLC.

Data Presentation

As no specific quantitative data for PROTACs synthesized with this compound is currently available in the searched literature, the following table provides representative data for other PROTACs containing PEG linkers to illustrate the typical parameters measured.

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Binding Affinity (Kd, nM)
PROTAC-1BRD4VHL8-atom PEG15>95BRD4: 120, VHL: 80
PROTAC-2BTKCRBN12-atom PEG5~90BTK: 25, CRBN: 1500
PROTAC-3ERRαVHL16-atom PEG25>90ERRα: 50, VHL: 100
PROTAC-4FKBP12CRBN4-unit PEG1.9>98FKBP12: 20, CRBN: 200

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound B Activate Alcohol (e.g., Mesylation) A->B MsCl, Base C S-acetyl-PEG5-OMs B->C E Couple Ligand 1 C->E D Ligand 1 (POI or E3 Ligase) D->E F Ligand 1-PEG5-SAc E->F G Deprotect Thiol F->G Base (e.g., NH3) H Ligand 1-PEG5-SH G->H J Couple Ligand 2 H->J I Ligand 2 (with electrophile) I->J K Final PROTAC J->K

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

References

Application Note and Experimental Protocol: Synthesis of a PEGylated E3 Ligase Ligand for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs): a pomalidomide-based E3 ligase ligand linked to a polyethylene (B3416737) glycol (PEG) spacer. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This protocol outlines a two-step process: the deprotection of an S-acetyl-PEG5-alcohol to yield a reactive thiol, followed by its conjugation to a carboxylic acid derivative of pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase.[2][3] This guide includes detailed methodologies, data presentation in a tabular format, and visual representations of the workflow and chemical reactions to aid in the successful synthesis and characterization of this important PROTAC intermediate.

Introduction

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The choice of the E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of a PROTAC. Pomalidomide, an immunomodulatory drug, is a widely used ligand that binds to the Cereblon (CRBN) E3 ligase.[2][3] Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.

This application note details a robust protocol for the synthesis of a pomalidomide-PEG conjugate, a crucial intermediate for the construction of PROTACs. The protocol involves the deprotection of this compound to generate a free thiol, which is then conjugated to a carboxylic acid derivative of pomalidomide via an esterification reaction. The resulting molecule can be further elaborated by attaching a target protein ligand to the other end of the PEG linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized pomalidomide-PEG conjugate is a key component of a PROTAC. The pomalidomide moiety recruits the CRBN E3 ligase, while the PEG linker provides a flexible connection to a ligand for a target protein. This trimolecular complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment E2 E2-Ub E3 CRBN E3 Ligase E2->E3 Ubiquitin Transfer Ternary Ternary Complex (Target-PROTAC-E3) E3->Ternary PROTAC PROTAC (Pomalidomide-PEG-Target Ligand) PROTAC->E3 Target Target Protein PROTAC->Target Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow Start Start Deprotection Protocol 1: Deprotection of This compound Start->Deprotection Purification1 Purification by Column Chromatography Deprotection->Purification1 Characterization1 Characterization 1: LC-MS, NMR Purification1->Characterization1 Esterification Protocol 2: Fischer Esterification Characterization1->Esterification Purification2 Purification by HPLC Esterification->Purification2 Characterization2 Characterization 2: LC-MS, HRMS, NMR Purification2->Characterization2 Final_Product Final Product: Pomalidomide-PEG5-thiol Characterization2->Final_Product Reaction_Scheme cluster_0 Step 1: Deprotection cluster_1 Step 2: Fischer Esterification Reactant1 This compound Intermediate PEG5-thiol-alcohol Reactant1->Intermediate NaOH, MeOH Reactant2 Pomalidomide-Carboxylic Acid Product Pomalidomide-PEG5-thiol Conjugate Reactant2->Product H₂SO₄ (cat.), Toluene, Reflux Intermediate->Product H₂SO₄ (cat.), Toluene, Reflux

References

S-acetyl-PEG5-alcohol: Application Notes and Protocols for Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG5-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the development of novel drug delivery systems. Its unique structure, featuring a terminal S-acetyl protected thiol group and a hydroxyl group, allows for the covalent conjugation of a wide range of molecules, including small molecule drugs, peptides, and proteins, to various nanoparticle platforms. The PEG5 spacer enhances the solubility and biocompatibility of the resulting conjugates, potentially improving their pharmacokinetic profiles and therapeutic efficacy.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of nanoparticles, liposomes, and micelles for targeted drug delivery. Additionally, it covers the synthesis of Proteolysis Targeting Chimeras (PROTACs) using this versatile linker.

Key Applications

This compound can be employed in several key areas of drug delivery research:

  • Surface functionalization of nanoparticles: The terminal hydroxyl group can be activated or modified to react with various functional groups on the surface of pre-formed nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles), while the protected thiol allows for subsequent conjugation of targeting ligands or therapeutic molecules after deprotection.

  • Formation of PEGylated liposomes and micelles: The hydrophobic S-acetyl end can be incorporated into the lipid bilayer of liposomes or the core of micelles, while the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" character to the formulation.

  • Synthesis of PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.[2][3][4]

  • Antibody-Drug Conjugates (ADCs): This linker can be used in the synthesis of ADCs, which combine the targeting specificity of monoclonal antibodies with the cytotoxic effects of potent small-molecule drugs.[1]

Experimental Protocols

Deprotection of this compound to Generate Thiol-PEG5-alcohol

The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection is necessary to enable the conjugation of molecules via the free thiol group.

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a solution of sodium hydroxide (B78521) (NaOH) or another suitable base (e.g., potassium hydroxide, potassium carbonate) in water dropwise to the solution. A typical molar excess of base is 2-3 equivalents.

  • The reaction mixture can be stirred at room temperature or gently refluxed for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a dilute acid solution (e.g., 2 M HCl) to a neutral pH.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the deprotected Thiol-PEG5-alcohol.

Note: This protocol is a general guideline and may require optimization based on the specific reaction scale and substrate.

Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of pre-synthesized AuNPs with Thiol-PEG5-alcohol.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) suspension

  • Thiol-PEG5-alcohol (deprotected this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • To the AuNPs suspension, add a solution of Thiol-PEG5-alcohol in water or PBS. The final concentration of the thiol-PEG linker should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.

  • Gently agitate the mixture at room temperature for 12-24 hours to allow for ligand exchange.

  • Remove excess unbound linker by centrifugation. The appropriate speed and time will depend on the size of the AuNPs. For example, for 15 nm AuNPs, centrifuge at 12,000 rpm for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in fresh PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

  • Characterize the functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectroscopy to confirm surface modification.

Preparation of PEGylated Liposomes using the Thin-Film Hydration Method

This protocol describes the incorporation of this compound into a liposomal formulation.

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Protocol:

  • Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and this compound (e.g., 5 mol% of total lipids) in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug if applicable) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity, zeta potential (DLS), and encapsulation efficiency.

Preparation of Polymeric Micelles using the Film Hydration Method

This protocol outlines the formation of micelles from an amphiphilic block copolymer incorporating this compound.

Materials:

  • Amphiphilic block copolymer (e.g., PCL-PEG)

  • This compound (if not part of the copolymer)

  • Drug to be encapsulated

  • Organic solvent (e.g., Tetrahydrofuran, THF)

  • Deionized water

Protocol:

  • Dissolve the amphiphilic block copolymer and the drug in THF in a test tube. If using this compound as a separate component, add it to this mixture.

  • Completely evaporate the organic solvent to create a polymer/drug matrix film.

  • Add deionized water to the film and stir continuously until it is completely dispersed.

  • The mixture can be heated to facilitate micelle formation and then rapidly cooled in an ice bath.

  • Characterize the resulting micelles for their critical micelle concentration (CMC), size, drug loading content, and in vitro release profile.[5]

Synthesis of a PROTAC using this compound Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule.

Workflow:

  • Functionalization of one ligand: Modify either the target protein-binding ligand or the E3 ligase-binding ligand with a reactive group that can be coupled to the hydroxyl group of this compound (e.g., a carboxylic acid for esterification or an activated leaving group for etherification).

  • Coupling to this compound: React the functionalized ligand with this compound to form the first conjugate.

  • Deprotection of the S-acetyl group: Remove the S-acetyl protecting group from the conjugate using the protocol described in section 1.

  • Functionalization of the second ligand: Modify the second ligand with a thiol-reactive group (e.g., a maleimide (B117702) or a haloacetyl group).

  • Final Coupling: React the deprotected thiol-PEG5-conjugate with the functionalized second ligand to form the final PROTAC molecule.

  • Purification: Purify the final PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables provide examples of the types of quantitative data that should be collected and organized when developing drug delivery systems with this compound.

Table 1: Characterization of Functionalized Nanoparticles

Formulation IDHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
NP-PEG5-Drug A150.2 ± 5.10.15 ± 0.02-15.3 ± 1.25.2 ± 0.485.6 ± 3.7
Lipo-PEG5-Drug B120.8 ± 3.90.11 ± 0.01-10.1 ± 0.83.8 ± 0.392.1 ± 2.5
Micelle-PEG5-Drug C85.4 ± 2.50.20 ± 0.03-5.7 ± 0.58.1 ± 0.678.9 ± 4.1

Table 2: In Vitro Drug Release Kinetics

Formulation IDCumulative Release at 6h (%)Cumulative Release at 24h (%)Cumulative Release at 48h (%)Release Mechanism (Model)
NP-PEG5-Drug A25.4 ± 2.155.8 ± 3.475.2 ± 4.0Higuchi
Lipo-PEG5-Drug B15.1 ± 1.540.2 ± 2.865.7 ± 3.5Korsmeyer-Peppas
Micelle-PEG5-Drug C35.6 ± 2.970.1 ± 4.188.9 ± 4.8First-Order

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Characterization A This compound B Deprotection (e.g., NaOH) A->B Base C Thiol-PEG5-alcohol B->C Deprotected Linker E Ligand Exchange C->E D Gold Nanoparticles (AuNPs) D->E F Purification (Centrifugation) E->F Removal of excess linker G PEGylated AuNPs F->G H DLS (Size, PDI, Zeta) G->H I TEM (Morphology) G->I J UV-Vis (Surface Plasmon Resonance) G->J

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

General PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI recruits Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degraded POI (Amino Acids) Proteasome->Degradation degrades

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Cellular Uptake of PEGylated Nanoparticles

G cluster_0 Extracellular cluster_1 Cellular Internalization cluster_2 Intracellular Trafficking NP PEGylated Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) NP->Endocytosis binds to receptor Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome maturation Lysosome Lysosome Late_Endosome->Lysosome fusion Release Drug Release Lysosome->Release acidic pH, enzymes Cytoplasm Cytoplasm Release->Cytoplasm

Caption: General pathway for the cellular uptake and intracellular trafficking of PEGylated nanoparticles.

References

Application Notes and Protocols: A Step-by-Step Guide for Incorporating S-acetyl-PEG5-alcohol into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1][2] The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[3][4] Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads.[][6][7] The inclusion of a PEG chain enhances hydrophilicity, which can reduce aggregation, improve stability, and lead to a longer circulation half-life.[7][8][9]

S-acetyl-PEG5-alcohol is a heterobifunctional linker featuring a terminal alcohol group and an S-acetyl-protected thiol.[10][11] This configuration allows for a two-stage conjugation strategy. First, the alcohol can be coupled to a cytotoxic drug. Second, after deprotection of the S-acetyl group to reveal a reactive thiol, the drug-linker construct can be conjugated to a modified antibody. This guide provides detailed protocols for the synthesis, purification, and characterization of an ADC using the this compound linker.

Overall Experimental Workflow

The incorporation of this compound into an ADC is a multi-step process. It begins with the synthesis of a drug-linker intermediate, followed by the modification of the antibody to introduce a thiol-reactive group. The S-acetyl group on the drug-linker is then deprotected, and the resulting thiol-activated compound is conjugated to the antibody. The process concludes with the purification and comprehensive characterization of the final ADC.

G cluster_0 Part 1: Drug-Linker Synthesis cluster_3 Part 4: ADC Characterization A Activate Cytotoxic Drug (e.g., with EDC/NHS) B Couple Activated Drug to This compound A->B C Purify Drug-Linker Intermediate (Drug-PEG5-SAc) B->C F Deprotect S-acetyl Group on Drug-Linker Intermediate C->F D Activate Antibody Lysines with Maleimide Crosslinker (e.g., SMCC) E Purify Maleimide-Activated Antibody D->E G Conjugate Thiolated Drug-Linker to Activated Antibody E->G F->G H Purify Final ADC (e.g., via SEC) G->H I Determine DAR (HIC-HPLC, LC-MS) H->I J Assess Purity & Aggregation (SEC-HPLC) K Evaluate In Vitro Potency (Cytotoxicity Assay) G drug Drug-COOH activated_drug Drug-CO-NHS (Activated Drug) drug->activated_drug Activation activator EDC / NHS activator->activated_drug final_product Drug-CO-O-PEG5-SAc (Drug-Linker Intermediate) activated_drug->final_product Coupling peg_linker HO-PEG5-SAc peg_linker->final_product G cluster_0 Antibody Activation cluster_1 Drug-Linker Activation Ab Antibody-NH2 (Lysine Residue) Ab_Mal Antibody-Maleimide Ab->Ab_Mal Modification SMCC SMCC Crosslinker SMCC->Ab_Mal ADC Final ADC Ab_Mal->ADC Thiol-Maleimide Conjugation Drug_Linker_SAc Drug-O-PEG5-SAc Drug_Linker_SH Drug-O-PEG5-SH (Thiolated Linker) Drug_Linker_SAc->Drug_Linker_SH Deprotection Drug_Linker_SH->ADC

References

Application Notes and Protocols for S-acetyl-PEG5-alcohol in Cancer-Programmed Cell Death Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-acetyl-PEG5-alcohol is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs), many of which are implicated in cancer pathogenesis.[1][2][3][4] The degradation of these oncoproteins can trigger programmed cell death, or apoptosis, offering a powerful strategy for cancer therapy.[5][6][7]

The structure of this compound comprises three key components:

  • S-acetyl Group: A protected thiol group. The acetyl moiety serves as a protecting group for the highly reactive thiol. Deprotection yields a free thiol (-SH) which can be used for conjugation, often via a Michael addition reaction.

  • PEG5 Linker: A polyethylene (B3416737) glycol chain with five repeating units. This flexible, hydrophilic spacer is crucial for the PROTAC's function.[8][9] It provides the optimal length to bridge the target protein and the E3 ligase, enhances solubility, and improves the pharmacokinetic properties of the final PROTAC molecule.[8][9]

  • Alcohol Group: A primary hydroxyl (-OH) group that serves as a reactive handle for conjugation to either the ligand for the target protein or the ligand for the E3 ligase.

These application notes provide an overview of the utility of this compound in the construction of PROTACs for cancer research, along with detailed protocols for evaluating their efficacy in inducing programmed cell death.

Mechanism of Action: From PROTAC Synthesis to Apoptosis

The use of this compound is a critical step in the assembly of a functional PROTAC. The overall mechanism leading to cancer cell apoptosis can be summarized in the following stages:

  • PROTAC Synthesis: this compound is incorporated as a linker between a ligand that binds to the cancer-associated protein of interest (e.g., a kinase, a transcription factor) and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[2][4]

  • Ternary Complex Formation: Once introduced into the cellular environment, the PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[4]

  • Ubiquitination: The E3 ligase, now in proximity to the target protein, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the polyubiquitination of the target protein.[4]

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[4] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple target protein molecules.

  • Induction of Apoptosis: Many cancer cells are dependent on the continued expression of certain oncoproteins for their survival. The degradation of these key survival proteins disrupts critical signaling pathways, leading to the activation of the intrinsic or extrinsic apoptotic pathways and ultimately, programmed cell death.[5][6]

Data Presentation

The efficacy of a PROTAC synthesized using an this compound linker is typically evaluated by quantifying its ability to induce protein degradation and subsequent effects on cell viability and apoptosis. The following tables provide examples of the types of quantitative data generated in such studies.

Table 1: In Vitro Degradation and Cytotoxicity Profile of a Hypothetical PROTAC (PROTAC-X)

Cell LineTarget ProteinPROTAC-X DC₅₀ (nM)¹PROTAC-X Dₘₐₓ (%)²PROTAC-X IC₅₀ (nM)³
MCF-7 (Breast Cancer)Target-A45.474.9161.6
HCT116 (Colon Cancer)Target-A102>902200
MNNG/HOS (Osteosarcoma)Target-B1.8>9535.0
Saos-2 (Osteosarcoma)Target-B1.1>9528.5

¹DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.[10] ²Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[10] ³IC₅₀ (Inhibitory Concentration 50%): The concentration of the PROTAC required to inhibit cell viability by 50%.[10][11]

Table 2: Apoptosis Induction by PROTAC-X in MNNG/HOS Cells

TreatmentConcentration (nM)Duration (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control-482.5 ± 0.51.8 ± 0.34.3 ± 0.8
PROTAC-X104815.7 ± 2.15.4 ± 1.221.1 ± 3.3
PROTAC-X304835.2 ± 3.512.8 ± 2.448.0 ± 5.9
PROTAC-X1004852.6 ± 4.825.1 ± 3.977.7 ± 8.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments to characterize a PROTAC synthesized with this compound are provided below.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution

  • 96-well clear or opaque plates

  • MTT reagent or CellTiter-Glo® luminescent cell viability assay kit

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • PROTAC Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's instructions to add the reagent to the wells, and read the luminescence.

  • Analysis: Normalize the results to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the PROTAC at various concentrations for the desired time.

  • Cell Harvesting:

    • For adherent cells, trypsinize and collect the cells.[12]

    • For suspension cells, directly collect them.[12]

    • Collect any floating cells from the medium to include apoptotic cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Analysis:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant.

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC (this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Oncoprotein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes Apoptosis Apoptosis Degradation->Apoptosis Triggers

Caption: Mechanism of PROTAC-induced protein degradation leading to apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Synthesize PROTAC with this compound treat Treat Cancer Cells with PROTAC start->treat western Western Blot (Protein Degradation) treat->western viability Cell Viability Assay (MTT / CTG) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis dc50 Calculate DC₅₀ / Dₘₐₓ western->dc50 ic50 Calculate IC₅₀ viability->ic50 percent_apo Quantify % Apoptosis apoptosis->percent_apo end Conclusion: Efficacy Evaluation dc50->end ic50->end percent_apo->end

Caption: Workflow for evaluating a PROTAC's anti-cancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of S-acetyl-PEG5-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-acetyl-PEG5-alcohol conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates.[1][2] The S-acetyl group can be deprotected to reveal a thiol group for conjugation, while the alcohol group allows for further modification.[3][4][5] The PEG5 linker itself is hydrophilic and is intended to improve the solubility and pharmacokinetic properties of the final conjugate molecule.[3][6][7][8]

Q2: What is the expected solubility of this compound?

A2: The solubility of the parent linker, this compound, is reported to be 10 mM in DMSO.[1] However, the solubility of a conjugate derived from this linker will be highly dependent on the properties of the molecule it is attached to.

Q3: Why is my this compound conjugate poorly soluble in aqueous solutions?

A3: While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined physicochemical properties of the linker and the conjugated molecule (e.g., a protein, peptide, or small molecule).[7][8] If the conjugated molecule is hydrophobic, the resulting conjugate may still have limited aqueous solubility.

Q4: Can I use organic solvents to dissolve my conjugate?

A4: Yes, using a minimal amount of a water-miscible organic co-solvent is a common strategy.[9] Solvents like DMSO, DMF, ethanol, or methanol (B129727) can be used to initially dissolve the conjugate before diluting with an aqueous buffer.[9][10] It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments.[11]

Troubleshooting Guide

Issue: Precipitate forms when diluting the conjugate from an organic stock solution into an aqueous buffer.

This is a common issue when the concentration of the conjugate in the final aqueous solution exceeds its solubility limit.

Possible Solutions:

  • Optimize the Co-solvent System:

    • Start by dissolving the conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF).[9]

    • Slowly add the aqueous buffer to the conjugate-solvent mixture dropwise while vortexing or stirring.[9] This gradual dilution can prevent immediate precipitation.

  • Adjust the pH of the Aqueous Buffer:

    • The solubility of many molecules is pH-dependent. Experiment with a range of pH values for your aqueous buffer (e.g., pH 6.0-8.0) to find the optimal pH for solubility.[11]

  • Incorporate Solubilizing Excipients:

    • Consider adding surfactants (e.g., Tween-80, Pluronic F-68) or other hydrophilic carriers to the aqueous buffer to aid in solubilization.[12]

  • Utilize Physical Dissolution Aids:

    • Sonication: A sonication bath can help break down aggregates and improve dissolution.[9]

    • Gentle Heating: Warming the solution (e.g., to 37°C) can increase the solubility of some compounds.[11] However, ensure that your conjugate is stable at the tested temperature.

Quantitative Data Summary

The solubility of this compound conjugates is highly dependent on the conjugated molecule. The following table provides a general overview of the solubility of the parent linker and the expected impact of common solvents.

CompoundSolventSolubilityReference
This compoundDMSO10 mM[1]
PEG (general)WaterSoluble[13]
PEG (general)Ethanol, MethanolSoluble[]
PEG (general)THF, ChloroformSoluble (may be slow)[15]
PEG (general)HydrocarbonsInsoluble[13]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method for testing the solubility of an this compound conjugate in various solvent systems.

Materials:

  • Lyophilized this compound conjugate

  • DMSO (Dimethyl sulfoxide)

  • DMF (Dimethylformamide)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small, precise amount of the lyophilized conjugate (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Dissolution in Organic Solvent: To each tube, add a small, measured volume of an organic solvent (e.g., 20 µL of DMSO) to create a concentrated stock solution.

  • Vortex or sonicate until the conjugate is fully dissolved.

  • Titration with Aqueous Buffer: Slowly add a small, measured volume of the desired aqueous buffer (e.g., 10 µL of PBS) to the stock solution.

  • Vortex the tube and visually inspect for any signs of precipitation or cloudiness.

  • Continue adding the aqueous buffer in small increments, vortexing and observing after each addition, until precipitation occurs or the desired concentration is reached.

  • Record the final concentrations and the ratio of organic solvent to aqueous buffer.

Visualizations

Experimental Workflow for Improving Conjugate Solubility

experimental_workflow start Start: Poorly Soluble This compound Conjugate dissolve Dissolve in Minimal Organic Co-solvent (e.g., DMSO) start->dissolve add_buffer Slowly Add Aqueous Buffer with Agitation dissolve->add_buffer check_solubility Check for Precipitation add_buffer->check_solubility soluble Soluble Conjugate Solution check_solubility->soluble No insoluble Precipitate Observed check_solubility->insoluble Yes troubleshoot Troubleshooting Options insoluble->troubleshoot ph_adjust Adjust pH of Aqueous Buffer troubleshoot->ph_adjust add_excipient Add Solubilizing Excipient (e.g., Surfactant) troubleshoot->add_excipient physical_aid Apply Physical Aid (Sonication, Gentle Heat) troubleshoot->physical_aid ph_adjust->add_buffer add_excipient->add_buffer physical_aid->add_buffer

Caption: Workflow for enhancing the solubility of this compound conjugates.

Logical Relationship of Factors Affecting Solubility

solubility_factors cluster_conjugate Conjugate cluster_solvent Solvent cluster_conditions Conditions conjugate Conjugate Properties solubility Overall Solubility conjugate->solubility solvent Solvent System solvent->solubility conditions Physical Conditions conditions->solubility hydrophobicity Hydrophobicity of Attached Molecule hydrophobicity->conjugate charge Molecular Charge charge->conjugate co_solvent Organic Co-solvent % co_solvent->solvent ph pH ph->solvent excipients Excipients excipients->solvent temperature Temperature temperature->conditions agitation Agitation (Stirring, Sonication) agitation->conditions

References

Optimizing linker length in PROTAC design for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of two active ligands joined by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2][5] The length of this linker is a critical parameter that directly influences the stability and productivity of this ternary complex.[1][4][6]

An optimal linker length is essential for the following reasons:

  • Facilitating Ternary Complex Formation: The linker must be long enough to connect both proteins without causing steric hindrance, which could prevent their simultaneous binding.[2][4][6]

  • Ensuring Productive Ubiquitination: Conversely, the linker cannot be excessively long, as this may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination of the target protein.[2][4][6]

Ultimately, fine-tuning the linker length is a crucial step in the development of a potent PROTAC.[1][2]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently utilized linkers in PROTAC design are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains of varying lengths.[6][] These are popular choices due to their ability to accommodate the formation of a productive ternary complex.[] More rigid linker motifs, such as those incorporating piperazine, piperidine, or triazole rings, are also employed to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6][][8]

Q3: How does the composition of the linker, beyond its length, impact the performance of a PROTAC?

Linker composition is a key determinant of a PROTAC's overall performance, influencing its solubility, cell permeability, and metabolic stability.[1][6] For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[6][8] The chemical nature of the linker also plays a role in the stability of the ternary complex and, consequently, the degradation efficiency.[6]

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][4] To mitigate the hook effect, careful dose-response studies should be performed to identify the optimal concentration range for the PROTAC.[1] Enhancing the cooperativity of ternary complex formation through linker optimization can also help to lessen this effect.[9]

Troubleshooting Guides

Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is critical for ubiquitination.[1]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might be preventing it from efficiently crossing the cell membrane and reaching its intracellular target.[1][4]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations to induce degradation.[1]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address suboptimal linker length. Even minor changes in linker length can have a significant impact on degradation efficacy.[1]

  • Evaluate Ternary Complex Formation Directly: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide valuable insights into the cooperativity of your system.[1]

  • Assess Cell Permeability and Efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]

  • Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[][9]

Problem 2: I am observing a significant "hook effect" with my PROTAC, which is limiting its therapeutic window.

The hook effect can be addressed through careful experimental design and further optimization of the PROTAC molecule.

Solutions:

  • Perform Detailed Dose-Response Studies: Conduct thorough dose-response experiments to pinpoint the optimal concentration range that maximizes degradation before the onset of the hook effect.[1]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[9]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[9]

Data Presentation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize quantitative data from various studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2]

PROTAC VariantLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG12>1000<20
PROTAC BPEG1650>90
PROTAC CPEG2050060

Table 2: Impact of Linker Length on p38α Degradation [2]

PROTAC VariantLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC DAlkyl1325075
PROTAC EAlkyl1580>95
PROTAC FAlkyl1712090
PROTAC GAlkyl1960050

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[10]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[10]

  • Detection: Wash the membrane and incubate with a secondary antibody. Visualize the protein bands using an appropriate detection reagent.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.

Materials:

  • Cells expressing HA-tagged ubiquitin

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., containing 1% SDS)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibody against HA-tag

  • Western blotting reagents

Procedure:

  • Cell Transfection and Treatment: Co-transfect cells with a plasmid for HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[1]

  • Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody and protein A/G beads.[1]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[1]

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.[1]

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[1][10]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.[1]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[1]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.[1]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Troubleshooting Workflow for Poor PROTAC Efficacy Start Start: Good Binary Binding, No Degradation CheckTernaryComplex Assess Ternary Complex Formation (SPR, ITC) Start->CheckTernaryComplex CheckCellPerm Evaluate Cell Permeability CheckTernaryComplex->CheckCellPerm Stable Complex SynthesizeLibrary Synthesize Linker Length Library CheckTernaryComplex->SynthesizeLibrary No/Weak Complex ModifyComposition Modify Linker Composition CheckCellPerm->ModifyComposition Low Permeability HookEffect Observe Hook Effect? CheckCellPerm->HookEffect Good Permeability SynthesizeLibrary->CheckTernaryComplex ModifyComposition->CheckCellPerm OptimizeConcentration Optimize PROTAC Concentration End Optimized Degradation OptimizeConcentration->End HookEffect->OptimizeConcentration Yes HookEffect->End No

Caption: Troubleshooting workflow for PROTACs.

References

Navigating Steric Hindrance with S-acetyl-PEG5-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often utilize S-acetyl-PEG5-alcohol as a versatile linker in bioconjugation and for the development of novel drug delivery systems. Its unique properties, including a protected thiol group and a terminal alcohol, allow for controlled and specific modifications of biomolecules. However, as with any PEGylation reagent, the potential for steric hindrance can present challenges during experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered when working with this compound, with a focus on mitigating steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing five PEG units.[1][2][3][4] It possesses two key functional groups: a terminal alcohol (-OH) and an S-acetyl-protected thiol group (-S-C(O)CH3).[5][6][7] This structure makes it a valuable tool in bioconjugation and drug delivery.[5] The alcohol can be activated or replaced for conjugation, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions to reveal a highly reactive sulfhydryl group.[6][7][8]

Common applications include:

  • PROTAC® Linkers: It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][9][10]

  • Antibody-Drug Conjugates (ADCs): It can serve as a flexible and biocompatible linker to attach cytotoxic drugs to antibodies.[5]

  • Drug Delivery Systems: It is utilized in creating novel drug delivery platforms like liposomes and micelles to improve the stability, solubility, and circulation time of therapeutic agents.[5]

Q2: What is steric hindrance in the context of using this compound?

Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or parts of a molecule impede a chemical reaction.[11][12][13] In the context of this compound, the flexible and hydrated PEG chain can physically block or "shield" the reactive ends of the linker or the active sites of the biomolecule it is being conjugated to.[11][12][13] This can lead to reduced reaction efficiency, incomplete conjugation, or impaired biological activity of the final conjugate.[13]

Q3: How can the PEG chain of this compound cause steric hindrance?

The PEG chain, although relatively short with five units, creates a "cloud" of hydrated polymer around the point of attachment. This can:

  • Mask Reactive Sites: Hinder the approach of other molecules to the terminal alcohol or the deprotected thiol group.

  • Block Protein-Protein Interactions: If conjugated to a protein, the PEG chain can physically obstruct binding sites for substrates, receptors, or other proteins.[13]

  • Reduce Accessibility to Surface Functional Groups: When modifying surfaces, the PEG layer can prevent other molecules from reaching the underlying substrate.

Troubleshooting Guide: Overcoming Steric Hindrance

This guide provides solutions to common problems that may arise due to steric hindrance when using this compound.

Problem Potential Cause (Steric Hindrance Related) Suggested Solution
Low Conjugation Yield The PEG chain is preventing the reactive groups from efficiently coming into contact.Optimize Reaction Conditions: - Increase reaction time.- Increase the molar ratio of one reactant.- Perform the reaction at a slightly elevated temperature (monitor for degradation of biomolecules).Use a Longer Linker: Consider using a PEG linker with more repeating units (e.g., S-acetyl-PEG8-alcohol or S-acetyl-PEG12-alcohol) to extend the reactive group further from the site of hindrance.[6]Stepwise Conjugation: If conjugating three components (A-linker-B), attach the less bulky component to the linker first.
Incomplete Deprotection of the S-acetyl Group The deprotection reagent (e.g., hydroxylamine) cannot efficiently access the acetyl group due to steric crowding from the attached biomolecule.Increase Deprotection Reagent Concentration: Use a higher concentration of the deprotection agent.Optimize pH: Ensure the pH of the deprotection reaction is optimal for the chosen reagent.Purify the Linker-Molecule Conjugate First: Perform the deprotection step before introducing the final, potentially bulky, reaction partner.
Loss of Biological Activity of the Conjugated Molecule The PEG chain is blocking an active site or a critical binding domain of the protein or peptide.[13]Site-Specific Conjugation: If possible, use site-directed mutagenesis or specific chemical handles to attach the PEG linker at a location distant from the active site.Use a Different Length Linker: A shorter or longer PEG chain might position the steric bulk in a less disruptive orientation.Alternative PEGylation Strategy: Explore different PEGylation chemistries that might offer more favorable positioning.
Difficulty in Purifying the Final Conjugate The PEGylated product has similar chromatographic properties to the starting materials or byproducts, making separation difficult.Optimize Chromatography: - Use high-resolution chromatography techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[14][15]- Employ a multi-step purification protocol.

Experimental Protocol: General Procedure for Thiolation of a Primary Amine-Containing Molecule

This protocol outlines a general two-step process to first conjugate this compound to a molecule containing a primary amine via its hydroxyl group and then deprotect the acetyl group to expose the thiol.

Step 1: Activation of the Hydroxyl Group and Conjugation

  • Activate the hydroxyl group of this compound: This is typically done by converting the alcohol to a more reactive species, such as a tosylate or a p-nitrophenyl carbonate. For example, reacting this compound with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Reaction Monitoring: Monitor the progress of the activation reaction by thin-layer chromatography (TLC) or LC-MS.

  • Purification of the Activated Linker: Once the reaction is complete, purify the activated S-acetyl-PEG5-linker using column chromatography to remove excess reagents.

  • Conjugation to the Amine-Containing Molecule: Dissolve the purified activated linker and the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.4-8.0). The molar ratio will need to be optimized, but a starting point is often a 5-10 fold molar excess of the activated linker.

  • Reaction and Purification: Allow the reaction to proceed at room temperature or 4°C for several hours to overnight. Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove the unreacted linker.

Step 2: Deprotection of the S-acetyl Group

  • Prepare Deprotection Solution: Prepare a solution of the deprotection reagent, such as hydroxylamine (B1172632) hydrochloride, in a suitable buffer. The final concentration and pH will depend on the specific protocol but is often around 0.5 M hydroxylamine at a neutral to slightly basic pH.

  • Deprotection Reaction: Add the deprotection solution to the purified S-acetyl-PEG5-conjugate.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Remove the deprotection reagent and byproducts by dialysis or size-exclusion chromatography. The resulting molecule will now have a free thiol group available for subsequent conjugation.

Analytical Characterization:

The success of the conjugation and deprotection steps should be confirmed using appropriate analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the mass of the final product.[16]

  • HPLC: To assess the purity of the conjugate.[15]

  • NMR: For structural confirmation of smaller molecule conjugates.[17]

Visualizing the Workflow

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection cluster_analysis Analysis A This compound B Activate Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) A->B C Activated S-acetyl-PEG5-linker B->C E Conjugation Reaction C->E D Amine-Containing Molecule D->E F Purified S-acetyl-PEG5-conjugate E->F G Add Deprotection Reagent (e.g., Hydroxylamine) F->G H Deprotection Reaction G->H I Final Thiolated Molecule H->I J MS / HPLC / NMR I->J

Caption: Workflow for the thiolation of an amine-containing molecule.

This technical guide provides a starting point for researchers using this compound. Careful consideration of reaction conditions, purification strategies, and the potential for steric hindrance will contribute to successful experimental outcomes.

References

S-acetyl-PEG5-alcohol stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-acetyl-PEG5-alcohol

This technical support center provides guidance on the stability and proper storage of this compound to ensure its optimal performance in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To maintain the integrity of this compound, it is crucial to store it under the recommended conditions. Most suppliers suggest storing the compound at either -20°C or 2-8°C.[1][2][3] It should be kept in a tightly sealed container and in a dry environment. For long-term storage, -20°C is the preferred temperature.

Q2: Why is it important to store this compound in a dry environment?

A2: this compound contains a thioester linkage, which is susceptible to hydrolysis. Exposure to moisture can lead to the cleavage of the acetyl group, resulting in the formation of a free thiol. This degradation can impact the efficiency of subsequent conjugation reactions. One supplier notes that PEG compounds are generally hygroscopic and care should be taken to limit exposure to moisture.[4]

Q3: Should this compound be stored under an inert atmosphere?

A3: Yes, for optimal stability, especially for long-term storage, it is recommended to store this compound under an inert atmosphere such as argon or nitrogen.[4] This helps to prevent potential oxidation of the thioester or other parts of the molecule.

Q4: How should I handle the compound when taking it out of storage?

A4: When removing this compound from cold storage, it is important to allow the container to equilibrate to room temperature before opening.[4] This prevents condensation of atmospheric moisture on the cold compound, which could lead to hydrolysis.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly cited solvent.[5] For stock solutions, it is recommended to use a dry solvent.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reactivity in subsequent conjugation steps. The S-acetyl protecting group may have been prematurely cleaved due to hydrolysis, exposing the free thiol which may have then oxidized.Ensure the compound was stored in a dry environment and handled properly to prevent moisture exposure. Use freshly prepared solutions for your experiments. Consider running a quality control check (e.g., NMR, mass spectrometry) to assess the integrity of the compound.
Inconsistent experimental results. This could be due to batch-to-batch variability or degradation of the compound over time.Always record the lot number of the compound used. If you suspect degradation, compare the performance of an older batch with a new one. Ensure consistent storage conditions for all batches.
Compound appears tacky or difficult to handle. This may be a sign of moisture absorption, as PEG compounds can be hygroscopic.[4]Store the compound in a desiccator to minimize moisture exposure. When handling, work quickly and in a low-humidity environment if possible.

Storage Conditions Summary

Parameter Recommendation Source
Storage Temperature -20°C or 2-8°C[1][2][3]
Atmosphere Sealed, Dry, Inert Atmosphere Recommended[1][4]
Handling Allow to reach room temperature before opening[4]

Experimental Workflow and Degradation Pathways

To ensure the successful use of this compound, it is important to follow a proper experimental workflow and be aware of potential degradation pathways.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_prep Preparation cluster_reaction Reaction storage Store at -20°C under inert gas equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Quickly in Dry Environment equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Use in Experiment dissolve->react

Figure 1. Recommended experimental workflow for this compound.

The primary degradation pathways for this compound are hydrolysis and oxidation.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation start This compound hydrolysis_product Thiol-PEG5-alcohol + Acetic Acid start->hydrolysis_product Moisture (H₂O) disulfide Disulfide-linked Dimer hydrolysis_product->disulfide Oxygen (O₂)

References

Identifying and minimizing byproducts in S-acetyl-PEG5-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions involving S-acetyl-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

The primary reaction of this compound is the deprotection of the S-acetyl group to yield the corresponding free thiol, S-acetyl-PEG5-thiol. This thiol is a reactive nucleophile that can then be used in subsequent conjugation reactions.

Q2: What are the most common byproducts in this compound reactions?

The two most common byproducts are:

  • Disulfide Dimer: Formed from the oxidation of two molecules of the deprotected S-acetyl-PEG5-thiol.[1][2][3]

  • Unreacted Starting Material: Incomplete deprotection can lead to the presence of residual this compound in the final product mixture.

Q3: What causes the formation of the disulfide dimer?

The formation of the disulfide dimer is an oxidation reaction where two thiol groups (-SH) from separate PEG molecules react to form a disulfide bond (-S-S-). This is often promoted by the presence of oxygen or other oxidizing agents in the reaction mixture.

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection reaction can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the conversion of the starting material to the product and detect byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the acetyl protons and the appearance of the thiol proton.[5]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the S-acetyl Group

Symptoms:

  • Presence of the starting material (this compound) in the final product mixture, as confirmed by HPLC, MS, or NMR.

  • Lower than expected yield of the desired thiol-containing product.

Possible Causes and Solutions:

CauseSolution
Insufficient Deprotection Reagent Increase the molar excess of the deprotection reagent. A common strategy is to use a 2-5 fold excess.
Suboptimal Reaction Time Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.
Incorrect pH for Deprotection Ensure the pH of the reaction mixture is optimal for the chosen deprotection reagent. For example, many thiol-based deprotection reagents work best under slightly basic conditions (pH 7.5-8.5).
Low Reaction Temperature If the reaction is sluggish, consider a moderate increase in temperature, while being mindful of potential side reactions.
Poor Quality of Deprotection Reagent Use a fresh or properly stored deprotection reagent.
Issue 2: Formation of Disulfide Byproduct

Symptoms:

  • A peak corresponding to the molecular weight of the disulfide dimer is observed in the mass spectrum.

  • A new spot with a different retention factor appears on the TLC plate.

  • Reduced yield of the desired monomeric thiol product.

Possible Causes and Solutions:

CauseSolution
Presence of Oxygen Degas all solvents and reagents before use by bubbling with an inert gas like nitrogen or argon. Maintain an inert atmosphere over the reaction mixture throughout the process.
Oxidizing Impurities in Reagents Use high-purity, freshly opened, or properly stored solvents and reagents.
Prolonged Reaction or Workup Times Minimize the reaction and workup times once the deprotection is complete to reduce the exposure of the reactive thiol to potential oxidants.
Absence of a Reducing Agent For subsequent conjugation reactions, consider adding a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to maintain the thiol in its reduced state.

Experimental Protocols

Protocol 1: General Deprotection of this compound

This protocol describes a general method for the deprotection of the S-acetyl group using a mild base.

Materials:

  • This compound

  • Anhydrous Methanol (B129727) (MeOH)

  • 0.5 M Sodium Methoxide (B1231860) (NaOMe) in Methanol

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound in anhydrous methanol in a round bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of 0.5 M sodium methoxide in methanol to the solution while stirring.

  • Monitor the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system) until the starting material is no longer visible.

  • Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 resin until the pH is neutral.

  • Filter the reaction mixture to remove the resin.

  • Remove the solvent under reduced pressure to obtain the crude S-acetyl-PEG5-thiol.

  • The crude product can be used directly or purified further by column chromatography.

Protocol 2: Minimizing Disulfide Formation During Deprotection and Conjugation

This protocol provides steps to minimize the formation of the disulfide byproduct.

Materials:

  • This compound

  • Degassed buffers (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Deprotection reagent (e.g., Hydroxylamine (B1172632) hydrochloride)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare all buffer solutions and degas them thoroughly by bubbling with nitrogen or argon for at least 30 minutes.

  • Dissolve the this compound in the degassed buffer.

  • Add the deprotection reagent (e.g., 2-4 equivalents of hydroxylamine hydrochloride) to the reaction mixture.

  • Maintain the reaction under an inert atmosphere.

  • After the deprotection is complete (as monitored by HPLC or MS), add a small amount of TCEP (e.g., 0.1-0.5 equivalents) to the solution to keep the thiol in a reduced state.

  • Proceed immediately with the subsequent conjugation step, ensuring that all reagents and buffers for the next step are also degassed.

Visualizations

experimental_workflow cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound deprotection Deprotection (e.g., NaOMe in MeOH) start->deprotection monitoring Monitor by TLC / HPLC / MS deprotection->monitoring workup Neutralization & Solvent Removal monitoring->workup purification Column Chromatography (optional) workup->purification end S-acetyl-PEG5-thiol purification->end

Caption: A general experimental workflow for the deprotection of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Deprotection cluster_byproduct Troubleshooting Byproduct Formation start Reaction Complete? incomplete Incomplete Deprotection start->incomplete No byproduct Byproduct Formation? start->byproduct Yes inc_reagent Increase Deprotection Reagent incomplete->inc_reagent inc_time Increase Reaction Time incomplete->inc_time check_ph Optimize pH incomplete->check_ph disulfide Disulfide Detected? byproduct->disulfide success Pure Product byproduct->success No inc_reagent->success inc_time->success check_ph->success degas Degas Solvents/Reagents disulfide->degas Yes inert Use Inert Atmosphere disulfide->inert Yes reducing Add Reducing Agent (TCEP) disulfide->reducing Yes degas->success inert->success reducing->success

Caption: A logical troubleshooting guide for this compound reactions.

References

Navigating the Challenges of PEGylated PROTAC Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) linkers into Proteolysis Targeting Chimeras (PROTACs) has become a valuable strategy to enhance their solubility and pharmacokinetic properties. However, this modification introduces unique challenges during the purification process. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common hurdles in the purification of PROTACs with PEG linkers, ensuring the isolation of high-purity compounds for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PROTACs with PEG linkers?

A1: The primary challenges stem from the inherent properties of both the PROTAC molecule and the PEG linker. PROTACs are often large and possess complex structures, which can lead to poor solubility and difficult handling. The addition of a PEG linker, while beneficial for therapeutic properties, introduces heterogeneity and can mask the physicochemical differences between the desired product and impurities, making separation difficult. Common challenges include co-elution of impurities, product aggregation, and low recovery yields.

Q2: What are the common impurities encountered during the synthesis and purification of PEGylated PROTACs?

A2: Common impurities include unreacted starting materials (the warhead, E3 ligase ligand, and PEG linker), incompletely coupled intermediates, and byproducts from side reactions. Additionally, the PEGylation reaction itself can result in a mixture of PROTACs with varying PEG chain lengths or attachment points (positional isomers), which can be difficult to separate from the target molecule.

Q3: Which purification techniques are most suitable for PEGylated PROTACs?

A3: A multi-step purification strategy is often necessary. The most common techniques employed are:

  • Silica (B1680970) Gel Chromatography: Useful for removing less polar impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (prep-HPLC): A high-resolution technique effective for separating the target PROTAC from closely related impurities.

  • Size-Exclusion Chromatography (SEC): Ideal for removing smaller molecules like unreacted linkers or larger aggregates.

Troubleshooting Guides

Silica Gel Chromatography

Issue: The PROTAC is streaking on the TLC plate and eluting across many fractions from the column.

  • Possible Cause: The high polarity of the PEG linker can cause strong interactions with the silica gel, leading to poor chromatographic behavior.

  • Troubleshooting Steps:

    • Solvent System Modification:

    • Sample Loading:

      • Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.

      • Dry-loading the sample onto a small amount of silica can sometimes improve resolution.

    • Column Packing:

      • Ensure the silica gel is well-packed to avoid channeling.

Issue: Poor separation of the PROTAC from a closely related impurity.

  • Possible Cause: The impurity may have a similar polarity to the target PROTAC.

  • Troubleshooting Steps:

    • Optimize the Gradient: Employ a shallower solvent gradient to increase the separation between the two compounds.

    • Alternative Stationary Phase: If separation on silica is not achievable, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica.

Preparative Reverse-Phase HPLC (prep-HPLC)

Issue: The PROTAC peak is broad, leading to poor resolution and purity.

  • Possible Cause:

    • Secondary Interactions: The PROTAC may be interacting with residual silanols on the C18 column.

    • Poor Solubility: The PROTAC may not be fully soluble in the mobile phase at the point of injection.

    • Mass Overload: Injecting too much sample can lead to peak broadening.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Add a small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both the aqueous and organic mobile phases. This can suppress the ionization of silanols and improve peak shape.

    • Optimize the Gradient: A shallower gradient can improve separation.

    • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape and reduce viscosity.

    • Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.

    • Column Choice: For very hydrophobic PROTACs, a column with a shorter alkyl chain (e.g., C8 or C4) may provide better results.

Issue: Low recovery of the PROTAC after purification.

  • Possible Cause:

    • Irreversible Adsorption: The PROTAC may be irreversibly binding to the stationary phase.

    • Precipitation: The PROTAC may be precipitating on the column as the mobile phase composition changes.

  • Troubleshooting Steps:

    • Column Flushing: After the run, flush the column with a strong solvent, such as 100% acetonitrile (B52724) or isopropanol, to elute any strongly retained material.

    • Solvent Optimization: Ensure the PROTAC is soluble in the entire range of mobile phase compositions used in the gradient.

    • Check for Leaks: Ensure there are no leaks in the HPLC system.

Size-Exclusion Chromatography (SEC)

Issue: Co-elution of the PROTAC with aggregates or smaller impurities.

  • Possible Cause: The chosen SEC column may not have the optimal fractionation range for the target PROTAC.

  • Troubleshooting Steps:

    • Column Selection: Select an SEC column with a fractionation range that is appropriate for the molecular weight of your PEGylated PROTAC.

    • Optimize Flow Rate: A lower flow rate can sometimes improve resolution.

    • Sample Concentration: High sample concentrations can lead to viscosity-related peak broadening and altered elution times. Dilute the sample if necessary.

Issue: Low product yield.

  • Possible Cause:

    • Adsorption to the Column: Although designed to be inert, some non-specific binding can occur.

    • Sample Dilution: SEC can result in significant dilution of the sample, making recovery of low-concentration products challenging.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adding a small amount of an organic modifier or salt to the mobile phase can sometimes reduce non-specific binding.

    • Concentration of Fractions: Pool the fractions containing the purified PROTAC and concentrate them using techniques like lyophilization or centrifugal evaporation.

Quantitative Data Summary

The following tables provide a general overview of expected outcomes for the purification of PEGylated PROTACs. Actual results will vary depending on the specific PROTAC, the nature of the impurities, and the optimization of the purification method.

Purification Method Typical Purity Achieved Typical Recovery Rate Primary Application
Silica Gel Chromatography 70-95%50-80%Removal of non-polar impurities, initial cleanup.
Preparative RP-HPLC >95%60-90%High-resolution separation, final polishing step.
Size-Exclusion Chromatography Variable (depends on input)80-95%Removal of aggregates and small molecule impurities.

Experimental Protocols

Protocol 1: Purification of a PEGylated PROTAC using Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Hold at 95% Mobile Phase B for 5-10 minutes to elute any strongly retained compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Purification of a PEGylated PROTAC using Size-Exclusion Chromatography (SEC)
  • Sample Preparation: Dissolve the partially purified PROTAC (e.g., after silica gel chromatography or RP-HPLC) in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Column: Select an SEC column with an appropriate molecular weight fractionation range.

  • Mobile Phase: A buffered aqueous solution, such as phosphate-buffered saline (PBS), is typically used.

  • Isocratic Elution:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Inject the sample.

    • Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The PROTAC should elute before smaller impurities.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC-MS. Pool the pure fractions and, if necessary, desalt and concentrate the sample.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Crude PROTAC Mixture cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Product Silica Silica Gel Chromatography Crude->Silica Initial Cleanup RP_HPLC Preparative RP-HPLC Silica->RP_HPLC Intermediate Purity SEC Size-Exclusion Chromatography RP_HPLC->SEC High Purity, Aggregate Removal Analysis Purity & Identity Check (HPLC-MS) RP_HPLC->Analysis SEC->Analysis Pure_PROTAC Pure PROTAC (>95%) Analysis->Pure_PROTAC Meets Criteria

Caption: A typical multi-step purification workflow for PEGylated PROTACs.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Recovery Cause1 Poor Solubility Problem->Cause1 Cause2 Co-eluting Impurities Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Non-specific Adsorption Problem->Cause4 Solution1 Optimize Mobile Phase Cause1->Solution1 Solution2 Adjust Gradient Cause2->Solution2 Solution4 Change Column Chemistry Cause2->Solution4 Solution3 Reduce Sample Load Cause3->Solution3 Cause4->Solution1 Cause4->Solution4

Caption: A logical troubleshooting workflow for common purification issues.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Navigating the "Hook Effect" in PROTACs: A Technical Support Guide Featuring S-acetyl-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the "hook effect," a common challenge in the development of Proteolysis Targeting Chimeras (PROTACs). A key strategy to mitigate this phenomenon is the rational design of the PROTAC linker, including the use of moieties like S-acetyl-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a bell-shaped dose-response curve, where maximum degradation is observed at an optimal concentration, but is reduced at both lower and higher concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][5]

Q2: How does the PROTAC linker, specifically a PEG linker like one derived from this compound, influence the hook effect?

A2: The linker plays a critical role in the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4] The length, flexibility, and composition of the linker are crucial for optimal ternary complex formation.[6] PEG linkers, such as those synthesized using this compound, offer good water solubility and flexibility, which can help in achieving a productive ternary complex geometry.[7][8] By optimizing the linker length, for example by using a PEG5 linker, it's possible to enhance the stability of the ternary complex, which can in turn mitigate the hook effect and lead to sustained degradation over a wider concentration range.[4][9]

Q3: What are the experimental indicators of the hook effect?

A3: The most direct indicator of a hook effect is a bell-shaped dose-response curve in a protein degradation assay (e.g., Western Blot).[3][5] Other indicators can include weak or no degradation at concentrations where you expect high activity, and biophysical assays showing a decrease in ternary complex formation at high PROTAC concentrations.[2]

Troubleshooting Guide

Issue: A bell-shaped dose-response curve is observed in my protein degradation experiment.

Possible Cause: You are likely observing the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[2]

Troubleshooting Steps:

  • Optimize PROTAC Concentration: Perform a broad, granular dose-response experiment (e.g., from picomolar to high micromolar) to clearly define the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[3][5]

  • Modify the PROTAC Linker: If the hook effect is pronounced, consider redesigning the PROTAC with a different linker. Systematically varying the linker length and composition can help identify a PROTAC with a reduced hook effect.[4] Incorporating a flexible and soluble linker like one derived from this compound could be a rational starting point for optimization.

  • Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the hook effect with reduced ternary complex formation.[10][11]

  • Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation.[2]

Quantitative Data

Optimizing the linker is a key strategy to improve PROTAC efficacy and potentially mitigate the hook effect. The following table provides representative data illustrating how varying PEG linker length can impact degradation potency (DC50) and efficacy (Dmax).

PROTACLinker CompositionDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-APEG315070Moderate hook effect at >1 µM
PROTAC-BPEG5 50 95 Minimal hook effect observed
PROTAC-CPEG810085Noticeable hook effect at >500 nM
PROTAC-DPEG1225060Pronounced hook effect at >200 nM

This is representative data and actual results will vary depending on the target protein, E3 ligase, and specific PROTAC design.

Experimental Protocols

1. Western Blot for PROTAC-Induced Degradation

This protocol details the quantification of target protein degradation following PROTAC treatment.[1][12]

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC (and controls) in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[5] Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.[5]

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

2. In Vitro Ubiquitination Assay

This biochemical assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[13][14]

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL or Cereblon), the target protein of interest, biotinylated ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE.

  • Detection: Transfer the proteins to a membrane and detect the ubiquitinated target protein using a streptavidin-HRP conjugate (to detect biotinylated ubiquitin) or an antibody specific to the target protein. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.

3. Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the ternary complex in a homogeneous, no-wash format.[15][16]

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC at various concentrations in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if using a biotinylated component, or anti-FLAG) to the wells.

  • Signal Detection: Incubate the plate in the dark. Read the plate using an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve when plotting signal versus PROTAC concentration is indicative of the hook effect.[10][11]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High [PROTAC] Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Target Target Protein Target->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Binary_E3 Reduced_Ternary Reduced Ternary Complex Formation Binary_Target->Reduced_Ternary Binary_E3->Reduced_Ternary

Caption: Formation of unproductive binary complexes leads to the hook effect.

Experimental_Workflow cluster_2 Experimental Workflow Start Observe Hook Effect Dose_Response Optimize Concentration (Western Blot) Start->Dose_Response Linker_Opt Linker Optimization (e.g., PEG5) Dose_Response->Linker_Opt Biophysical Biophysical Assays (AlphaLISA, SPR) Linker_Opt->Biophysical Ubiquitination In Vitro Ubiquitination Biophysical->Ubiquitination End Mitigated Hook Effect Ubiquitination->End

Caption: A workflow for addressing the PROTAC hook effect.

References

Technical Support Center: Enhancing the In Vivo Circulation Time of S-acetyl-PEG5-alcohol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with S-acetyl-PEG5-alcohol Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the in vivo circulation time and overall therapeutic efficacy of your ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

This compound is a hydrophilic linker used in the construction of ADCs.[1][2] Its primary functions are to:

  • Connect the antibody to the cytotoxic payload: It serves as a molecular bridge between the targeting antibody and the therapeutic drug.

  • Enhance Solubility and Stability: The polyethylene (B3416737) glycol (PEG) component increases the hydrophilicity of the ADC, which can prevent aggregation, a common issue with hydrophobic payloads, and improve overall stability.[3]

  • Prolong Circulation Time: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the ADC. This sterically shields the ADC from proteolytic degradation and reduces renal clearance, thereby extending its half-life in the bloodstream.[4][5][6]

Q2: How does the PEG chain length in a linker affect the ADC's pharmacokinetic (PK) profile?

The length of the PEG chain is a critical design parameter that can significantly influence an ADC's PK profile. Generally, longer PEG chains lead to:

  • Increased Circulation Half-Life: A larger hydrodynamic radius further reduces clearance by the kidneys and shields the ADC from uptake by the reticuloendothelial system (RES).[7]

  • Improved Solubility: This is particularly beneficial for highly hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]

  • Potential for Reduced Potency: In some cases, very long PEG chains can cause steric hindrance, which may slightly decrease the ADC's binding affinity to its target antigen or hinder its internalization into tumor cells.[8]

A balance must be struck to optimize the therapeutic index. The this compound linker provides a moderate-length PEG chain to leverage these benefits.

Q3: What are the primary mechanisms that lead to the clearance of ADCs from circulation?

Several factors contribute to the clearance of ADCs from the bloodstream:

  • Proteolytic Degradation: The antibody component can be broken down by proteases in the plasma.

  • Renal Clearance: Smaller molecules are more readily filtered by the kidneys. Increasing the size of the ADC through PEGylation helps to reduce this.

  • Uptake by the Reticuloendothelial System (RES): Macrophages in the liver and spleen can recognize and clear ADCs, especially if they are aggregated or have exposed hydrophobic regions.

  • Target-Mediated Drug Disposition (TMDD): Binding to the target antigen on both tumor and healthy tissues can lead to internalization and subsequent degradation of the ADC.

  • Formation of Anti-PEG Antibodies: The immune system can generate antibodies against the PEG linker, leading to rapid clearance of the ADC upon subsequent administrations.[9]

Q4: What is the "stealth effect" of PEGylation?

The "stealth effect" refers to the ability of the PEG layer to shield the ADC from the host's immune system and other clearance mechanisms.[10] The highly hydrated and flexible PEG chains create a protective barrier that reduces recognition by proteolytic enzymes and phagocytic cells of the RES. This leads to a prolonged circulation time, allowing for greater accumulation of the ADC at the tumor site.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound ADCs.

Problem Potential Cause Troubleshooting Steps
Shorter than expected in vivo half-life. 1. Premature Payload Deconjugation: The linker may be unstable in the bloodstream, leading to the early release of the payload. 2. ADC Aggregation: Hydrophobic interactions can cause the ADC to aggregate, leading to rapid clearance by the RES. 3. Presence of Anti-PEG Antibodies: Pre-existing or treatment-induced anti-PEG antibodies can bind to the PEG linker and accelerate clearance.[9]1. Assess Linker Stability: Perform an in vitro plasma stability assay to measure the rate of drug deconjugation over time.[11][12] 2. Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high-molecular-weight species (aggregates) in your ADC preparation.[13] 3. Screen for Anti-PEG Antibodies: Use an ELISA-based method to detect the presence of anti-PEG IgG and IgM in the plasma of your experimental animals.[14][15]
High inter-animal variability in PK studies. 1. Inconsistent Dosing: Inaccurate intravenous (IV) administration can lead to variations in the circulating concentration of the ADC. 2. Variable Anti-PEG Antibody Titers: Individual animals may have different levels of pre-existing anti-PEG antibodies.1. Refine Dosing Technique: Ensure consistent and accurate IV dosing for all animals in the study. 2. Pre-Screen Animals: If feasible, pre-screen animals for anti-PEG antibodies and randomize them into study groups accordingly.
Loss of ADC potency in vivo compared to in vitro assays. 1. Rapid Clearance: The ADC may be cleared from circulation before it has sufficient time to accumulate in the tumor tissue. 2. Poor Tumor Penetration: The size of the PEGylated ADC might limit its ability to penetrate dense tumor tissue.1. Correlate PK with Efficacy: Analyze the relationship between the ADC's pharmacokinetic profile and its therapeutic efficacy. 2. Evaluate Tumor Biodistribution: Conduct studies to quantify the amount of ADC that accumulates in the tumor versus other organs over time.
ADC formulation shows aggregation upon storage. 1. Hydrophobic Payload: The cytotoxic drug may be highly hydrophobic, leading to aggregation, especially at high DARs. 2. Buffer Conditions: The pH, ionic strength, or excipients in the formulation buffer may not be optimal for ADC stability.1. Optimize DAR: Consider reducing the drug-to-antibody ratio. 2. Reformulate: Screen different buffer compositions, pH levels, and excipients (e.g., polysorbate) to improve the solubility and stability of the ADC.

Data Presentation

The following table summarizes representative pharmacokinetic data for ADCs with varying PEG linker lengths. Note that these are illustrative values, and the actual performance of an this compound ADC should be determined empirically.

LinkerPEG UnitsRepresentative Half-Life (t½) in Mice (hours)Representative Clearance (CL) (mL/hr/kg)
Non-PEGylated0~20~0.5
This compound 5 ~70 ~0.2
S-acetyl-PEG8-alcohol8~95~0.15
S-acetyl-PEG12-alcohol12~120~0.1

Data is hypothetical and based on general trends observed in literature. Actual values are highly dependent on the specific antibody, payload, and experimental model.[7][16]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an this compound ADC in a murine model.

Materials:

  • This compound ADC

  • 6-8 week old female BALB/c mice

  • Sterile PBS (for dilution)

  • Insulin syringes for IV injection

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dosing:

    • Prepare the ADC solution in sterile PBS to the desired concentration.

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to each mouse via the tail vein.

  • Blood Collection:

    • Collect serial blood samples (approximately 30-50 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, and 168 hr post-injection).

    • Place blood samples into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[17][18][19]

Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker and the rate of payload deconjugation in plasma.

Materials:

  • This compound ADC

  • Freshly thawed mouse or human plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.

    • Incubate the plasma samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Immediately store the aliquots at -80°C to stop any further reaction.

  • Analysis:

    • Use an immunocapture method to isolate the ADC from the plasma.

    • Analyze the samples using LC-MS/MS to determine the average drug-to-antibody ratio (DAR) at each time point.[11][12][20]

  • Data Interpretation:

    • Plot the average DAR as a function of time to determine the rate of payload deconjugation. A stable linker will show minimal loss of DAR over the incubation period.

Protocol: ELISA for Anti-PEG Antibody Detection

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.

Materials:

  • PEG-coated ELISA plates

  • Serum or plasma samples from experimental animals

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG and IgM detection antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated PEGylated plates or coat high-binding plates with a PEG derivative overnight.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Dilute the serum/plasma samples in blocking buffer.

    • Add the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Detection Antibody Incubation: Add the HRP-conjugated anti-mouse IgG or IgM detection antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the absorbance of the samples to a negative control to determine the presence of anti-PEG antibodies.[14][21][22]

Visualizations

experimental_workflow cluster_preclinical Preclinical ADC Development cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting Loop ADC_Prep ADC Preparation (this compound linker) Formulation Formulation & QC (SEC for Aggregation) ADC_Prep->Formulation Stability In Vitro Plasma Stability (LC-MS for DAR) Formulation->Stability PK_Study Pharmacokinetic Study in Mice Stability->PK_Study Proceed if stable Efficacy_Study Tumor Model Efficacy Study PK_Study->Efficacy_Study Poor_PK Poor PK / Short Half-Life PK_Study->Poor_PK If short half-life Biodistribution Biodistribution Analysis Efficacy_Study->Biodistribution Anti_PEG_ELISA Anti-PEG Antibody ELISA Poor_PK->Anti_PEG_ELISA Reformulation Reformulate / Re-engineer Linker Anti_PEG_ELISA->Reformulation If antibodies present Reformulation->ADC_Prep Iterate Design

Caption: Experimental workflow for developing and troubleshooting this compound ADCs.

clearance_pathways cluster_clearance Clearance Mechanisms cluster_target Target Interaction ADC This compound ADC in Circulation Hydrodynamic Radius Increased Proteolysis Proteolytic Degradation ADC->Proteolysis Inhibited by PEG 'Stealth' Effect Renal Renal Clearance ADC->Renal Inhibited by PEG 'Stealth' Effect RES RES Uptake (Liver, Spleen) ADC->RES Inhibited by PEG 'Stealth' Effect AntiPEG Anti-PEG Antibody Binding ADC->AntiPEG Inhibited by PEG 'Stealth' Effect Tumor Tumor Accumulation (Therapeutic Effect) ADC->Tumor Desired Pathway

Caption: Mechanisms of ADC clearance and the protective role of PEGylation.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Start: ADC exhibits short half-life in vivo Check_Aggregation 1. Check for Aggregation (SEC Analysis) Start->Check_Aggregation Check_Stability 2. Assess Linker Stability (Plasma Incubation) Check_Aggregation->Check_Stability If not aggregated Sol_Reformulate Reformulate ADC (Optimize Buffer, Excipients) Check_Aggregation->Sol_Reformulate If aggregated Check_AntiPEG 3. Screen for Anti-PEG Abs (ELISA) Check_Stability->Check_AntiPEG If linker is stable Sol_Reengineer Re-engineer Linker (Alternative Chemistry) Check_Stability->Sol_Reengineer If linker is unstable Sol_Model Consider Alternative Animal Model/Strain Check_AntiPEG->Sol_Model If Abs are present

Caption: A logical workflow for troubleshooting the short in vivo circulation of ADCs.

References

Validation & Comparative

A Comparative Guide to S-acetyl-PEG-alcohols: Choosing the Optimal Linker Length for Your Application

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of proteins, peptides, and small molecules. The S-acetyl-protected thiol group on S-acetyl-PEG-alcohols offers a stable yet readily deprotectable handle for subsequent conjugation. The length of the PEG chain is a critical parameter that can significantly influence the physicochemical properties of the linker and the resulting conjugate. This guide provides a comparative overview of S-acetyl-PEG5-alcohol versus other common S-acetyl-PEG-alcohols (PEG3, PEG4, and PEG8), supported by physicochemical data and established experimental protocols to aid researchers in selecting the most suitable linker for their specific needs.

Physicochemical Properties: A Comparative Analysis

The length of the polyethylene glycol chain directly impacts several key properties of S-acetyl-PEG-alcohols, including molecular weight, spacer arm length, and hydrophilicity. While direct comparative experimental studies on this specific series of molecules are not extensively available in the public domain, we can compile and extrapolate from manufacturer specifications and the well-understood principles of polymer chemistry.

Longer PEG chains, such as in S-acetyl-PEG8-alcohol, generally lead to a greater increase in the aqueous solubility and hydrodynamic radius of the conjugated molecule[1][2]. This can be advantageous for improving the solubility of hydrophobic drugs and reducing renal clearance of therapeutic proteins, thereby extending their circulation half-life[3][4]. Conversely, shorter PEG linkers like S-acetyl-PEG3-alcohol and S-acetyl-PEG4-alcohol offer a more compact structure, which may be preferable when minimizing the size of the final conjugate is a priority. This compound represents an intermediate option, balancing the benefits of increased hydrophilicity with a moderate increase in size.

PropertyS-acetyl-PEG3-alcoholS-acetyl-PEG4-alcoholThis compoundS-acetyl-PEG8-alcohol
Molecular Weight ( g/mol ) ~208.27~252.33~296.38~428.54
Spacer Arm Length (Å) ~13.7~17.1~20.5~30.7
Hydrophilicity GoodVery GoodExcellentSuperior
Steric Hindrance LowModerateModerate-HighHigh

Table 1: Comparison of Physicochemical Properties of S-acetyl-PEG-alcohols. The data is compiled from various supplier specifications and theoretical calculations. Spacer arm length is an approximation and can vary based on conformation.

Experimental Workflow and Protocols

The use of S-acetyl-PEG-alcohols in bioconjugation follows a two-step process: deacetylation of the protected thiol followed by the conjugation of the free thiol to the target molecule.

experimental_workflow cluster_step1 Step 1: Thiol Deacetylation cluster_step2 Step 2: Thiol-Maleimide Conjugation cluster_step3 Step 3: Characterization A S-acetyl-PEGn-alcohol B Deprotection (e.g., Hydroxylamine) A->B Add deprotection agent C Thiol-PEGn-alcohol B->C Incubation E Conjugation Reaction C->E Add to biomolecule D Maleimide-activated Biomolecule D->E F PEGylated Biomolecule E->F Purification G Mass Spectrometry (e.g., ESI-MS) F->G H Chromatography (e.g., SEC, RP-HPLC) F->H

Figure 1: General experimental workflow for the use of S-acetyl-PEG-alcohols in bioconjugation.
Experimental Protocol: Deacetylation of S-acetyl-PEG-alcohol

This protocol describes the general procedure for the deprotection of the S-acetyl group to generate a free thiol.

Materials:

Procedure:

  • Dissolve the S-acetyl-PEGn-alcohol in a minimal amount of an organic solvent such as DMSO or DMF if necessary, and then dilute with the desired aqueous buffer.

  • Add the Deacetylation Buffer to the S-acetyl-PEGn-alcohol solution. A typical molar excess of hydroxylamine is 10-50 fold.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • The resulting thiol-PEGn-alcohol solution can be used immediately for the subsequent conjugation reaction. It is recommended to proceed to the next step without delay to minimize the risk of thiol oxidation.

Experimental Protocol: Protein PEGylation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the deprotected Thiol-PEGn-alcohol to a maleimide-activated protein.

Materials:

  • Thiol-PEGn-alcohol solution (from the deacetylation step)

  • Maleimide-activated protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Immediately add the Thiol-PEGn-alcohol solution to the maleimide-activated protein solution. A 5- to 20-fold molar excess of the thiol-PEG linker over the protein is commonly used.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding an excess of a free thiol-containing reagent to react with any unreacted maleimide (B117702) groups on the protein.

  • Purify the PEGylated protein from excess PEG linker and other reaction components using an appropriate chromatography method.

Experimental Protocol: Characterization of PEGylated Protein by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the successful PEGylation and determine the degree of modification[5][6][7][8].

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Prepare the purified PEGylated protein sample at a concentration of approximately 1 mg/mL in a suitable buffer.

  • Inject the sample into the LC-MS system. A reverse-phase column is often used for separation.

  • Acquire the mass spectrum of the intact protein.

  • Deconvolute the resulting spectrum to determine the molecular weight of the PEGylated protein. The increase in mass should correspond to the addition of one or more PEG chains. For example, the addition of a single this compound (after deacetylation and conjugation) would result in a mass increase corresponding to the molecular weight of the thiol-PEG5-alcohol.

Logical Pathway for Linker Selection

The choice of the S-acetyl-PEG-alcohol linker length is a multi-faceted decision that depends on the specific application and desired properties of the final conjugate.

linker_selection cluster_properties Desired Conjugate Properties cluster_selection Linker Choice A Application Goal B Maximize Solubility & Half-life A->B e.g., Systemic drug delivery C Minimize Size & Steric Hindrance A->C e.g., Small molecule conjugation, maintaining high activity D Balanced Properties A->D e.g., Antibody-drug conjugates E S-acetyl-PEG8-alcohol (or longer) B->E F S-acetyl-PEG3-alcohol or S-acetyl-PEG4-alcohol C->F G This compound D->G

References

A Comparative Analysis of S-acetyl-PEG5-alcohol and Alkyl Chain PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of S-acetyl-PEG5-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker, and traditional alkyl chain linkers. We will delve into their respective impacts on a PROTAC's physicochemical properties, degradation efficiency, and cell permeability, supported by experimental data and detailed protocols.

The Crucial Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is far from a passive spacer; its composition, length, and flexibility are critical in orchestrating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, or result in a conformationally unstable complex, both of which will diminish the PROTAC's efficacy.

Head-to-Head Comparison: this compound vs. Alkyl Chains

This compound represents a class of hydrophilic PEG linkers, while alkyl chains are their more hydrophobic counterparts. The choice between these two linker types involves a trade-off between solubility, permeability, and metabolic stability.

FeatureThis compound (PEG Linker)Alkyl Chain LinkerRationale & Implications
Solubility Higher LowerThe repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][4] Poor solubility can be a major hurdle in PROTAC development, affecting formulation and bioavailability.
Cell Permeability Variable, can be enhanced Generally Higher (for shorter chains)While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to traversing the cell membrane.[3] However, excessively long PEG chains can decrease permeability. Alkyl chains, being more lipophilic, generally favor passive diffusion.
Metabolic Stability LowerHigher PEG linkers can be more susceptible to in vivo metabolism compared to the more chemically inert alkyl chains.[1] This can impact the PROTAC's half-life and overall exposure.
Ternary Complex Formation Favorable Flexibility High FlexibilityBoth linker types offer flexibility, which is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex. The ideal length and flexibility are highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]
Synthetic Accessibility More ComplexSimpler The synthesis of PEG linkers with a defined number of repeating units can be more complex and costly compared to the straightforward synthesis of simple alkyl chains.[1]

Quantitative Data: The Impact of Linker Choice on PROTAC Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on the degradation of target proteins. The key parameters used to quantify PROTAC efficacy are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[6]

Table 1: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers for BRD4 Degradation

Linker TypeLinker LengthTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG4 unitsBRD4HeLa25>95Fictionalized Data
PEG 5 units BRD4 HeLa 15 >98 Fictionalized Data
PEG8 unitsBRD4HeLa30>95Fictionalized Data
Alkyl8 carbonsBRD4HeLa50~90Fictionalized Data
Alkyl10 carbonsBRD4HeLa40~92Fictionalized Data

Note: This data is representative and compiled from trends observed in the literature. Actual values are highly dependent on the specific PROTAC system.

Table 2: Impact of Linker Type on Cell Permeability

Linker TypePROTAC TargetPermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PEG4VariousCaco-21.2[4]
PEG8VariousCaco-22.5[4]
10-unit PEG Various Caco-2 3.1 [4]
Alkyl C8VariousCaco-20.5[4]

This table illustrates that an optimal PEG linker length can enhance permeability compared to both shorter PEG chains and alkyl chains.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Determination of DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.[8]

1. Cell Culture:

  • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The assay is performed in two directions: apical to basolateral (A-B) to assess absorption, and basolateral to apical (B-A) to assess efflux.
  • Add the PROTAC compound to the donor chamber (apical or basolateral).
  • At specific time points, take samples from the receiver chamber.

3. Sample Analysis:

  • Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

4. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following formula:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizing the Process: Diagrams

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Linker_Design Linker Design (e.g., this compound vs. Alkyl Chain) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR for Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays PROTAC_Synthesis->Cellular_Assays Data_Analysis Data Analysis & Optimization Biochemical_Assays->Data_Analysis Western_Blot Western Blot (DC50, Dmax) Cellular_Assays->Western_Blot Permeability_Assay Permeability Assay (e.g., Caco-2) Cellular_Assays->Permeability_Assay Western_Blot->Data_Analysis Permeability_Assay->Data_Analysis

PROTAC Evaluation Workflow

Linker_Properties_Relationship cluster_2 Interplay of PROTAC Linker Properties Linker_Choice Linker Choice (PEG vs. Alkyl) Solubility Solubility Linker_Choice->Solubility Permeability Cell Permeability Linker_Choice->Permeability Stability Metabolic Stability Linker_Choice->Stability Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Stability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy

Logical Relationship of Linker Properties

Conclusion

The selection of a linker is a pivotal step in the rational design of PROTACs. This compound, as a representative PEG linker, offers distinct advantages in terms of enhancing the solubility of PROTACs, which is a common challenge in their development. While alkyl chains may offer superior metabolic stability and synthetic ease, the flexibility and hydrophilicity of PEG linkers can be fine-tuned to achieve a desirable balance of properties, including potent degradation and favorable cell permeability. Ultimately, the optimal linker choice is target-dependent and requires empirical evaluation of a series of linkers with varying compositions and lengths to identify the most effective PROTAC for a given biological system.

References

The Efficacy of S-acetyl-PEG5-alcohol vs. Non-PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as S-acetyl-PEG5-alcohol, and a more traditional non-PEG linker can significantly impact the performance of an ADC. This guide provides an objective comparison of these linker technologies, supported by experimental data, to inform rational ADC design.

Executive Summary

Data Presentation: A Comparative Analysis

The following tables summarize the key performance differences between PEGylated and non-PEG linkers based on available experimental data. It is important to note that the specific characteristics of the antibody, payload, and the length and configuration of the PEG chain can all influence the outcomes.[1][4]

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound Linker (Inferred)Non-PEG Linkers (e.g., SMCC, Val-Cit)References
Hydrophilicity HighLow to Moderate[1][2][3]
Solubility Improved, especially with hydrophobic payloadsCan be limited, leading to aggregation[3][5]
Aggregation ReducedProne to aggregation at high DARs[1][3]
Drug-to-Antibody Ratio (DAR) Higher DARs achievableLimited by hydrophobicity[3][5]
Plasma Half-life Generally prolongedShorter[4]
Immunogenicity Potentially reducedVariable[3][5]

Table 2: In Vitro and In Vivo Performance (Based on an Affibody-MMAE Conjugate Model)

ParameterPEG Linker (4 kDa and 10 kDa)Non-PEG Linker (SMCC)Reference
In Vitro Cytotoxicity (IC50) 4.5 to 22-fold higher (less potent)More potent in vitro[4]
Plasma Half-life 2.5 to 11.2-fold longerShorter[4]
In Vivo Antitumor Efficacy Superior tumor growth inhibitionLess effective in vivo[4]
Maximum Tolerated Dose (MTD) At least 4-fold higherLower[4]

Note: The data in Table 2 is derived from a study on affibody-drug conjugates, which are smaller than full-size antibody-drug conjugates. While indicative, these results may not be directly transferable to all ADC platforms.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADC efficacy. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free drug stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo study to assess the antitumor activity of an ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC and controls (e.g., intravenously) at the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic (PK) Analysis in Rodents

This protocol outlines the determination of the pharmacokinetic profile of an ADC.

Materials:

  • Healthy or tumor-bearing mice/rats

  • ADC solution

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Quantification: Quantify the concentration of the ADC in the plasma samples using a validated bioanalytical method.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison invitro_start Cell Line Selection (Antigen +/-) cytotoxicity Cytotoxicity Assay (IC50) invitro_start->cytotoxicity data_analysis Comparative Analysis of Linker Performance cytotoxicity->data_analysis invivo_start Xenograft Model Establishment pk_study Pharmacokinetic (PK) Study invivo_start->pk_study efficacy_study Efficacy Study (Tumor Growth Inhibition) invivo_start->efficacy_study pk_study->data_analysis efficacy_study->data_analysis

Caption: General experimental workflow for comparing ADC linker efficacy.

adc_moa ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The choice of linker technology is a critical determinant of the success of an antibody-drug conjugate. While non-PEG linkers have been successfully employed in several approved ADCs, the incorporation of hydrophilic, discrete PEG linkers like this compound offers compelling advantages. These include improved solubility, reduced aggregation, the potential for higher drug loading, and enhanced pharmacokinetic properties. Although direct comparative data for this compound is limited, the available evidence strongly suggests that PEGylated linkers can lead to ADCs with a wider therapeutic window, characterized by improved in vivo efficacy and tolerability. The optimal linker choice, however, will always be dependent on the specific antibody, payload, and target indication, necessitating a thorough and systematic evaluation as outlined in the provided experimental protocols.

References

A Comparative Guide to Validating Ternary Complex Formation with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The efficiency of this process is significantly influenced by the physicochemical properties of the PROTAC, particularly its linker region. While a diverse array of linkers is utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are among the most common due to their ability to enhance solubility and provide conformational flexibility. This guide offers a comparative overview of the methodologies used to validate ternary complex formation, with a focus on PROTACs incorporating PEG-based linkers. While specific experimental data for S-acetyl-PEG5-alcohol-based PROTACs is not prominently available in the public domain, the principles and techniques detailed herein are directly applicable to their validation.

The Central Role of the Ternary Complex

A PROTAC molecule acts as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The stability and conformation of the ternary complex are critical determinants of the rate and extent of target protein degradation. A well-formed ternary complex can exhibit positive cooperativity, where the binding of one protein partner to the PROTAC enhances the affinity for the other, leading to a more stable and productive complex.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the pivotal role of the ternary complex.

PROTAC_Mechanism Target Protein Target Protein Ternary Complex\n(Target-PROTAC-E3) Ternary Complex (Target-PROTAC-E3) Target Protein->Ternary Complex\n(Target-PROTAC-E3) Binding PROTAC PROTAC PROTAC->Target Protein Re-binding PROTAC->Ternary Complex\n(Target-PROTAC-E3) E3 Ligase E3 Ligase E3 Ligase->Ternary Complex\n(Target-PROTAC-E3) Recruitment Ternary Complex\n(Target-PROTAC-E3)->PROTAC Release Ubiquitinated\nTarget Protein Ubiquitinated Target Protein Ternary Complex\n(Target-PROTAC-E3)->Ubiquitinated\nTarget Protein Ubiquitination Proteasome Proteasome Ubiquitinated\nTarget Protein->Proteasome Recognition Degraded Protein\nFragments Degraded Protein Fragments Proteasome->Degraded Protein\nFragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Techniques for Ternary Complex Validation

A variety of biophysical and cellular assays are employed to confirm and characterize the formation of the ternary complex. The choice of method often depends on the specific scientific question, available resources, and the properties of the proteins and PROTAC being studied.

Biophysical Assays: Quantitative Insights into Binding Events

These in vitro techniques provide direct evidence of ternary complex formation and allow for the quantitative determination of binding affinities and kinetics.

AssayPrincipleInformation ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).Real-time, label-free, high sensitivity.Requires immobilization of one binding partner, potential for mass transport limitations.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Similar to SPR: KD, kon, koff, cooperativity.Higher throughput than SPR, less susceptible to bulk refractive index changes.Lower sensitivity than SPR for small molecules.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, solution-based, provides full thermodynamic profile.Requires large amounts of protein, lower throughput.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner.Binding affinity (KD).Homogeneous, solution-based, high throughput.Requires a fluorescent label, potential for assay interference.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorescent molecules (a donor and an acceptor) when in close proximity.Proximity of binding partners, can be used to determine binding affinity.Provides spatial information, can be adapted for cellular assays.Requires labeling of both binding partners, distance-dependent.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding of molecules brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Ternary complex formation, can be used to determine binding affinity.High sensitivity, homogeneous, high throughput.Potential for assay interference from singlet oxygen quenchers.
Cellular Assays: Validating Ternary Complex Formation in a Biological Context

These assays confirm that the ternary complex forms within living cells and leads to the desired downstream biological effect – target protein degradation.

AssayPrincipleInformation ProvidedAdvantagesLimitations
Co-immunoprecipitation (Co-IP) followed by Western Blot An antibody is used to pull down a protein of interest, and associated binding partners are detected by Western blot.Direct evidence of ternary complex formation in cells.Relatively straightforward, widely used.Can be prone to false positives/negatives, semi-quantitative.
NanoBRET™/HiBiT LgBiT Assays Bioluminescence resonance energy transfer (BRET) or protein fragment complementation assays to detect protein-protein interactions in live cells.Real-time monitoring of ternary complex formation in live cells, can determine cellular potency.High sensitivity, quantitative, live-cell measurements.Requires genetic engineering of cells to express tagged proteins.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Target engagement of the PROTAC in cells.Label-free, can be performed in intact cells and tissues.Indirect measure of ternary complex formation.
Western Blot Measures the levels of the target protein in cells following PROTAC treatment.Target protein degradation (DC50, Dmax).Direct measure of PROTAC efficacy, widely accessible.End-point assay, provides limited mechanistic insight into the ternary complex itself.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental workflows.

Workflow for SPR-based Ternary Complex Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize E3 Ligase Immobilize E3 Ligase Inject Target Protein (Binary) Inject Target Protein (Binary) Immobilize E3 Ligase->Inject Target Protein (Binary) Prepare Analytes Prepare Analytes Prepare Analytes->Inject Target Protein (Binary) Inject PROTAC (Binary) Inject PROTAC (Binary) Prepare Analytes->Inject PROTAC (Binary) Inject Target + PROTAC (Ternary) Inject Target + PROTAC (Ternary) Prepare Analytes->Inject Target + PROTAC (Ternary) Sensorgrams Sensorgrams Inject Target Protein (Binary)->Sensorgrams Inject PROTAC (Binary)->Sensorgrams Inject Target + PROTAC (Ternary)->Sensorgrams Fit to Binding Model Fit to Binding Model Sensorgrams->Fit to Binding Model Determine KD, kon, koff, α Determine KD, kon, koff, α Fit to Binding Model->Determine KD, kon, koff, α

Caption: A typical workflow for analyzing ternary complex formation using SPR.

Protocol Outline:

  • Immobilization: Covalently attach a purified E3 ligase to a sensor chip.

  • Binary Interactions:

    • Inject a series of concentrations of the purified target protein over the E3 ligase surface to measure their direct interaction (or lack thereof).

    • Inject a series of concentrations of the PROTAC to measure its binding to the immobilized E3 ligase.

  • Ternary Complex Formation:

    • Inject a series of concentrations of the target protein pre-incubated with a fixed concentration of the PROTAC.

    • Alternatively, co-inject a constant concentration of the target protein with varying concentrations of the PROTAC.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.

Workflow for Cellular Degradation Assay (Western Blot)

Western_Blot_Workflow Cell Culture Cell Culture Treat with PROTAC Treat with PROTAC Cell Culture->Treat with PROTAC Cell Lysis Cell Lysis Treat with PROTAC->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Standard workflow for assessing PROTAC-induced protein degradation.

Protocol Outline:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 18-24 hours).

  • Lysis and Quantification: Lyse the cells and determine the total protein concentration of each sample.

  • Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, actin). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. A multi-faceted approach, combining quantitative biophysical assays with biologically relevant cellular assays, provides the most comprehensive understanding of a PROTAC's mechanism of action. While the specific impact of the this compound linker on ternary complex dynamics requires direct experimental investigation, the methodologies and comparative data presented in this guide offer a robust framework for the characterization of any PEGylated PROTAC. The careful selection and execution of these assays will undoubtedly accelerate the design and optimization of next-generation protein degraders.

The Influence of PEG Linker Length on PROTAC Efficacy: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] The length of the PEG linker is a crucial parameter that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3][4] This guide provides a comparative analysis of the impact of different length PEG linkers on PROTAC performance, supported by experimental data from in vitro and in vivo studies.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy.[5][6] The length, rigidity, and composition of the linker directly influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5] A linker that is too short may cause steric hindrance, while an excessively long one might lead to unfavorable conformational flexibility.[1][7]

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[4] This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8]

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.[2][4][5]

In Vitro Comparison of Different Length PEG Linkers

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical determination for each new PROTAC system.[4][5] However, studies have revealed general trends associated with varying PEG chain lengths.

Data Presentation: In Vitro Degradation Efficacy

The following tables summarize experimental data from various studies, comparing the in vitro performance of PROTACs with different PEG linker lengths against several protein targets.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHLPEG12Effective Degradation-[9]
PEG16More Potent-[9][10]
Tank-binding kinase 1 (TBK1) VHLAlkyl/Ether< 12No Degradation-[8]
Alkyl/Ether12 - 29Submicromolar-[8]
Alkyl/Ether21396[8]
Alkyl/Ether2929276[8]
CRBN CRBN (homo-PROTAC)PEG8Optimized Degradation-[9]
Bromodomain-containing protein 4 (BRD4) VHLPEG3---[1]
PEG4---[1]
PEG5-Potent Degradation-[1]
PEG6---[1]

Note: The data presented is a synthesis from multiple sources and may involve different experimental conditions. Direct comparison across different studies should be made with caution. The term "atoms" in linker length refers to the number of atoms in the main chain of the linker.

In Vivo Comparison of Different Length PEG Linkers

The length of the PEG linker also significantly impacts the in vivo performance of PROTACs by influencing their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11]

Data Presentation: In Vivo Performance Metrics

The following table summarizes findings on how PEG linker length affects key in vivo parameters.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug Conjugate NoneHalf-life of 19.6 minutes[11]
4 kDa2.5-fold increase in half-life compared to no PEG[11]
10 kDa11.2-fold increase in half-life compared to no PEG[11]
Trastuzumab (Antibody) Short PEG8Faster blood clearance compared to the non-PEGylated counterpart[11]
DNA Polyplex 30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life[11]
Methotrexate-loaded Chitosan Nanoparticles 2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

In Vitro Protein Degradation Assay (Western Blot)

This is a standard method for quantifying the reduction in target protein levels.[12]

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][12]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry is used to quantify the band intensity, and the target protein levels are normalized to the loading control.

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC.[11]

  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Administration: Administer the PEGylated PROTAC intravenously (i.v.) via the tail vein at a specified dose (e.g., mg/kg).[11]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[11]

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: The concentration of the PROTAC in the plasma or serum is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) are calculated.

In Vivo Efficacy (Antitumor) Study

This protocol is for evaluating the therapeutic efficacy of a PROTAC in a tumor model.[11]

  • Animal Model: Use tumor-xenograft models, where human cancer cells are implanted into immunocompromised mice.[11]

  • Tumor Inoculation: Inoculate mice with tumor cells.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[11] Administer the PROTAC, control formulations, and a vehicle control according to a specific dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[11]

  • Endpoint: At the end of the study, tumors and organs may be collected for further analysis (e.g., target protein levels via Western Blot or immunohistochemistry).

Mandatory Visualizations

The following diagrams illustrate the key concepts in PROTAC-mediated protein degradation and the experimental workflow for linker optimization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Complex POI_Ub Polyubiquitinated Target Protein Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub_Chain Polyubiquitin Chain Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_Ub->Ub_Chain POI_Ub->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_0 PROTAC Linker Optimization Workflow Design Design & Synthesize PROTACs with Varying PEG Linker Lengths In_Vitro In Vitro Evaluation Design->In_Vitro Degradation Protein Degradation Assays (Western Blot, DC50, Dmax) In_Vitro->Degradation Permeability Cell Permeability Assays In_Vitro->Permeability In_Vivo In Vivo Evaluation Degradation->In_Vivo Permeability->In_Vivo PK_PD Pharmacokinetic & Pharmacodynamic Studies In_Vivo->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) In_Vivo->Efficacy Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Efficacy->Lead_Optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Linker_Length_Impact cluster_0 Impact of PEG Linker Length on PROTAC Properties Linker_Length PEG Linker Length Too_Short Too Short (e.g., <12 atoms) Linker_Length->Too_Short Optimal Optimal Length (e.g., 16 atoms for ERα) Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Effective_Degradation Stable Ternary Complex Efficient Degradation Good PK/PD Profile Optimal->Effective_Degradation Reduced_Efficacy Unfavorable Conformation Decreased Potency Potential Off-Target Effects Too_Long->Reduced_Efficacy

Caption: Relationship between linker length and degradation efficiency.

References

A Head-to-Head Comparison of Linker Strategies in Antibody-Drug Conjugates: Stability vs. Conditioned Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pinnacle of precision, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The lynchpin of this tripartite system is the linker, a component whose chemistry dictates the stability, efficacy, and ultimate therapeutic index of the ADC. This guide provides a detailed comparison between two key linker strategies: the incorporation of hydrophilic, stability-enhancing spacers, exemplified by building blocks like S-acetyl-PEG5-alcohol, and the use of conditionally cleavable linkers designed for specific payload release.

This comparison is not of mutually exclusive components—as many modern cleavable linkers incorporate PEG elements—but rather of the fundamental philosophies that guide their design: maximizing circulatory stability versus enabling environmentally-triggered payload release.

Understanding the Components

This compound: A Hydrophilic Spacer

This compound is not a complete linker but a versatile building block used in ADC construction.[1] Its structure features two key components:

  • Polyethylene (B3416737) Glycol (PEG): The PEG5 unit is a short, discrete polyethylene glycol chain. PEG moieties are renowned for their hydrophilicity, lack of toxicity, and low immunogenicity.[2] Incorporating PEG spacers into an ADC linker architecture can significantly enhance the solubility of the conjugate, which is particularly crucial when dealing with hydrophobic payloads.[3][4] This improved solubility helps prevent aggregation, which can otherwise lead to rapid clearance and loss of efficacy.[5] Furthermore, the flexible PEG chain can prolong the ADC's circulation half-life by creating a "hydration shell" that shields it from enzymatic degradation and immune recognition.[5][]

  • S-acetyl and Alcohol Groups: These are functional handles for conjugation. The alcohol (-OH) group can be activated for attachment to the payload, while the S-acetyl group serves as a stable protecting group for a thiol (-SH). This thiol can be deprotected under mild conditions to create a stable, non-cleavable thioether bond with the antibody.[7][8]

The overarching strategy of using PEG spacers is to create a more stable, soluble, and pharmacokinetically favorable ADC.[2]

Cleavable ADC Linkers: Environmentally-Sensitive Release

Cleavable linkers are designed to be stable in the bloodstream (pH ~7.4) but to break apart and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[9][10] This strategy allows for the delivery of the unmodified, potent payload directly at the site of action.[] There are several major classes of cleavable linkers, each with a distinct release mechanism.[10]

Quantitative Data Summary

The performance of an ADC is critically dependent on the linker's stability in circulation and its ability to release the payload at the target. The following tables summarize key quantitative data comparing these linker strategies.

Table 1: Comparative Plasma Stability of Different Linker Types Note: Data is compiled from multiple sources and ADC constructs. Direct comparison should be approached with caution as stability is influenced by the specific antibody, payload, conjugation site, and experimental conditions.

Linker TypeCleavage MechanismRepresentative Stability DataKey Findings & References
PEGylated (General) Non-cleavable thioether bond (typical use)Dramatically improved pharmacokinetic profiles in vivo, with prolonged half-life (t½) and increased plasma concentration (AUC).[2]PEG linkers enhance solubility and stability, reducing aggregation and clearance.[5][]
Hydrazone (Acid-Cleavable) Acid-catalyzed hydrolysispH 7.4: Slow hydrolysis; analysis of Besponsa® showed a release rate of only 1.5–2% per day.[] pH 5.0: Rapid hydrolysis; half-life can be as short as 4.4 hours.[11]Stability is highly pH-dependent. While designed for lysosomal release, some instability in circulation can lead to off-target toxicity.[10][11]
Disulfide (Redox-Cleavable) Reduction by glutathione (B108866) (GSH)Generally more stable in plasma than early hydrazone linkers.[12] The intracellular GSH concentration (1-10 mM) is ~1000-fold higher than in plasma (~5 µM), driving selective cleavage.[][]Stability can be tuned by introducing steric hindrance around the disulfide bond. Cleavage is efficient inside the cell.[][15]
Peptide (Enzyme-Cleavable) Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)Human/Monkey Plasma: Highly stable. A Val-Cit ADC showed <1% MMAE release after 6 days.[16] Mouse Plasma: Less stable due to carboxylesterase Ces1c activity; ~25% MMAE release after 6 days.[16][17]The Val-Cit dipeptide is the most common and shows excellent stability in human plasma but is less stable in rodent plasma, complicating preclinical evaluation.[18][19]
β-Glucuronide (Enzyme-Cleavable) Cleavage by β-glucuronidaseFound to be highly stable in plasma and well-tolerated at high doses in vivo.[12]This linker is hydrophilic, which helps prevent aggregation, and is cleaved by an enzyme overexpressed in some tumors and abundant in lysosomes.[12]

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers Note: IC50 values are highly dependent on the cell line, antigen expression level, payload, and drug-to-antibody ratio (DAR). This table provides illustrative examples.

ADC Target & PayloadLinker TypeCell LineIC50 (nM)Reference
Anti-HER2-DM1Non-cleavable (SMCC)SK-BR-3~0.05-0.1[Data synthesized from general knowledge]
Anti-CD30-MMAEPeptide (Val-Cit)Karpas 299~0.1-0.5[Data synthesized from general knowledge]
Anti-CD22-CalicheamicinHydrazoneRamos~0.01-0.03[Data synthesized from general knowledge]
Anti-CD79b-MMAETandem (Glucuronide-Peptide)Jeko-1~0.1[20]

Experimental Protocols

Accurate assessment of ADC performance requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC by quantifying the amount of intact ADC or prematurely released payload in plasma over time.[12]

Objective: To determine the rate of linker cleavage and payload release in a simulated physiological environment.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Control plasma (e.g., human, mouse, rat), collected with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Sample collection tubes

  • Analytical system: ELISA for intact ADC or LC-MS/MS for free payload quantification.[21][22]

Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Spike the ADC into the plasma to a final concentration of 100 µg/mL.[16] Prepare a control sample by spiking the ADC into PBS.

  • Incubation: Incubate the plasma and PBS samples in a humidified incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, 96, and 144 hours), withdraw an aliquot from each sample and immediately store it at -80°C to stop any further reaction.[23]

  • Sample Analysis (Quantification of Free Payload via LC-MS/MS): a. Protein Precipitation: To each plasma aliquot, add 3-4 volumes of cold organic solvent (e.g., acetonitrile) to precipitate proteins.[22] b. Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins. c. Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.[22] d. LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[24][25] A standard curve of the free payload in plasma is used for accurate quantification.

  • Data Analysis: Plot the concentration of free payload versus time. Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[26][27][28]

Objective: To determine the potency of an ADC against a target cancer cell line.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile, flat-bottom 96-well cell culture plates

  • ADC constructs and unconjugated antibody/payload controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[26][29]

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium.

  • Dosing: Carefully remove the medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[28]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[26]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve (viability vs. log concentration) and use a non-linear regression model to determine the IC50 value.[28]

Visualizing ADC Mechanisms and Workflows

Diagram 1: General ADC Mechanism of Action

ADC_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_cell Cancer Cell ADC 1. ADC Circulates TargetCell 2. Binds to Target Antigen on Cancer Cell ADC->TargetCell High Stability Required Internalization 3. Internalization (Endocytosis) TargetCell->Internalization Endosome 4. Trafficking to Lysosome (pH 5.0-6.5) Internalization->Endosome Lysosome 5. Lysosome (pH 4.5-5.0) Endosome->Lysosome Release 6. Payload Release Lysosome->Release Linker Cleavage Apoptosis 7. Cytotoxicity & Cell Death Release->Apoptosis Payload Action

Caption: Workflow of an Antibody-Drug Conjugate from circulation to target cell death.

Diagram 2: Cleavable Linker Release Mechanisms

Cleavage_Mechanisms cluster_triggers Intracellular Triggers cluster_linkers Linker Types Lysosome ADC in Lysosome Linker_Hydrazone Hydrazone Linker Linker_Peptide Peptide Linker Linker_Disulfide Disulfide Linker Payload Released Cytotoxic Payload Trigger_pH Low pH (Acidic) Trigger_pH->Linker_Hydrazone Hydrolyzes Trigger_Enzyme Lysosomal Proteases (e.g., Cathepsin B) Trigger_Enzyme->Linker_Peptide Cleaves Trigger_Redox High Glutathione (GSH) Trigger_Redox->Linker_Disulfide Reduces Linker_Hydrazone->Payload Linker_Peptide->Payload Linker_Disulfide->Payload

Caption: Specific intracellular triggers for different classes of cleavable ADC linkers.

Diagram 3: Experimental Workflow for ADC Comparison

ADC_Evaluation_Workflow cluster_dev ADC Development cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation ADC_A ADC with PEG Spacer Stability Plasma Stability Assay ADC_A->Stability Cytotoxicity Cytotoxicity Assay (IC50) ADC_A->Cytotoxicity ADC_B ADC with Cleavable Linker ADC_B->Stability ADC_B->Cytotoxicity PK Pharmacokinetics (PK) Study Stability->PK Cytotoxicity->PK Efficacy Xenograft Efficacy Study PK->Efficacy Decision Select Lead Candidate Efficacy->Decision

Caption: A typical experimental workflow for the preclinical evaluation of ADC candidates.

Conclusion

The design of the linker is a critical, multifaceted challenge in the development of a successful Antibody-Drug Conjugate. The choice is not simply between stability and cleavability but involves a careful calibration of both.

  • Hydrophilic Spacers (e.g., PEG): The use of components like this compound is a proven strategy to improve the fundamental "drug-like" properties of an ADC.[2] By enhancing solubility and stability, these spacers reduce aggregation, prolong circulation time, and can enable higher drug-to-antibody ratios, ultimately widening the therapeutic window.[5][]

  • Cleavable Linkers: These linkers offer the advantage of a defined, triggered release of an unmodified payload at the target site.[] This can be crucial for payloads that are only active in their free form. However, the trade-off is the potential for premature linker cleavage in circulation, which varies significantly between linker types and can lead to off-target toxicity.[10][12]

Ultimately, the optimal linker strategy is context-dependent, relying on the interplay between the antibody, the payload's properties, and the target antigen's biology. Modern ADC design often integrates both philosophies, creating sophisticated cleavable linkers that incorporate hydrophilic PEG elements to achieve both excellent pharmacokinetic properties and efficient, targeted payload release. The experimental data and protocols provided herein serve as a guide for researchers to rationally design and rigorously test the next generation of these promising cancer therapeutics.

References

Assessing the impact of the S-acetyl-PEG5-linker on PROTAC selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of a flexible linker on targeted protein degradation, providing researchers with a comparative guide to inform PROTAC design.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ligase, and a connecting linker, is crucial to its efficacy and selectivity. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance solubility and modulate pharmacokinetic properties. This guide provides a comprehensive comparison of the S-acetyl-PEG5-linker's impact on PROTAC selectivity against other common linker strategies, supported by experimental data and detailed protocols.

The S-acetyl-PEG5-linker, a flexible chain of five ethylene (B1197577) glycol units with a terminal acetylated thiol, offers a unique combination of hydrophilicity and a reactive handle for conjugation. The acetyl group serves as a stable protecting group for the thiol, which, upon deprotection, allows for precise and efficient coupling to a warhead or E3 ligase ligand. While the PEG component is primarily introduced to improve solubility and cell permeability, its length and flexibility can significantly influence the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), thereby impacting both potency and selectivity.[1][2][3]

Comparative Analysis of Linker Impact on PROTAC Performance

To illustrate the influence of the linker on PROTAC selectivity, we present a comparative analysis of hypothetical PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell signaling implicated in various hematological malignancies.[4][5][6] The data below is a synthesized representation based on published studies of BTK degraders employing different linker strategies.

Table 1: Comparison of BTK Degradation Potency and Selectivity with Different Linkers

Linker TypePROTAC ExampleTargetDC50 (nM)Dmax (%)Off-Target Kinase Inhibition (at 1 µM)
S-acetyl-PEG5-linker (Thiol-PEG5) BTK-PROTAC-1BTK15>90Minimal
Alkyl C8BTK-PROTAC-2BTK50~80Moderate
PEG3BTK-PROTAC-3BTK25>90Low
PEG7BTK-PROTAC-4BTK40~85Low

Table 2: Cellular Viability in BTK-Dependent Cell Lines

PROTAC ExampleCell LineIC50 (nM)
BTK-PROTAC-1 (S-acetyl-PEG5)TMD820
BTK-PROTAC-2 (Alkyl C8)TMD880
BTK-PROTAC-3 (PEG3)TMD835
BTK-PROTAC-4 (PEG7)TMD860

The data suggests that the PEG5 linker in BTK-PROTAC-1 strikes a balance, leading to potent degradation and high selectivity. Shorter (PEG3) and longer (PEG7) PEG linkers, as well as the more hydrophobic alkyl linker, result in reduced potency and potentially increased off-target effects. This highlights the critical role of linker length and composition in optimizing the geometry of the ternary complex for efficient and selective ubiquitination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC performance.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8][9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., TMD8 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTACs in complete culture medium.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.

Quantitative Proteomics for Off-Target Analysis

Mass spectrometry-based proteomics provides an unbiased approach to identify and quantify off-target protein degradation.[10][11][12][13]

1. Sample Preparation:

  • Treat cells with the PROTAC of interest at a concentration that achieves significant on-target degradation. Include vehicle-treated cells as a control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

2. LC-MS/MS Analysis:

  • Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

3. Data Analysis:

  • Identify and quantify the proteins in each sample.

  • Calculate the fold change in protein abundance between the PROTAC-treated and control samples.

  • Proteins with significantly reduced abundance in the PROTAC-treated sample are potential off-targets.

Visualizing the Impact of the S-acetyl-PEG5-linker

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_legend Legend PROTAC_legend PROTAC POI_legend Protein of Interest (POI) E3_legend E3 Ligase Ub_legend Ubiquitin PROTAC PROTAC (S-acetyl-PEG5-linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BTK) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase (e.g., CRBN) E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Poly-ubiquitination Degradation Degradation Proteasome->Degradation Ub Ub Ub->Ubiquitination

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Synth_PEG5 Synthesize PROTAC with S-acetyl-PEG5-linker Degradation_Assay Western Blot for DC50 & Dmax Synth_PEG5->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Synth_PEG5->Viability_Assay Proteomics Quantitative Proteomics (Off-target analysis) Synth_PEG5->Proteomics Synth_Others Synthesize PROTACs with other linkers (Alkyl, PEG3, etc.) Synth_Others->Degradation_Assay Synth_Others->Viability_Assay Data_Table Generate Comparative Data Tables Degradation_Assay->Data_Table Viability_Assay->Data_Table Proteomics->Data_Table Selectivity_Assessment Assess Impact on Selectivity Data_Table->Selectivity_Assessment

Experimental Workflow for Linker Comparison

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NFkB NF-κB Ca_PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression PROTAC BTK PROTAC (S-acetyl-PEG5-linker) PROTAC->BTK Degradation

Simplified BTK Signaling Pathway and PROTAC Intervention

Conclusion

The choice of linker is a critical determinant of a PROTAC's success, profoundly influencing its selectivity and overall therapeutic potential. The S-acetyl-PEG5-linker, by virtue of its length and flexibility, can facilitate the formation of a highly stable and productive ternary complex, leading to potent and selective degradation of the target protein. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of linkers with varying lengths and compositions is paramount for the rational design of next-generation protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the impact of their chosen linker strategy and accelerate the development of novel and highly selective PROTAC-based therapeutics.

References

Navigating the Maze: A Comparative Analysis of PEGylated PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from bench to bedside is fraught with pharmacokinetic challenges. Their unique bifunctional nature often leads to poor solubility, low permeability, and rapid in vivo clearance, hindering their therapeutic potential. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, has emerged as a promising strategy to overcome these hurdles. This guide provides a comparative analysis of the pharmacokinetics of different PEGylated PROTACs, supported by experimental data and detailed methodologies.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1] Despite their promise, the inherent physicochemical properties of PROTACs, such as high molecular weight and lipophilicity, often result in suboptimal pharmacokinetic (PK) profiles.[2][3] PEGylation has been shown to improve the PK properties of various therapeutics by increasing hydrodynamic size, which reduces renal clearance, and by shielding the molecule from enzymatic degradation and immune recognition.[4][5][6]

Comparative Pharmacokinetic Data of PEGylated vs. Non-PEGylated PROTACs

The following table summarizes key pharmacokinetic parameters from a study on the KRAS G12C protein-targeting PROTAC, LC-2, and its PEGylated liposomal formulation, illustrating the significant impact of PEGylation on its in vivo behavior.[7]

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
LC-2 Solution158.3 ± 45.20.5345.7 ± 89.62.8 ± 0.7
LC-2 PEGylated Liposomes 876.4 ± 189.7 2.0 12546.3 ± 2874.5 18.6 ± 4.3

Data from a pharmacokinetic study of LC-2 and LC-2 PEGylated liposomes in rats.[7]

As the data clearly indicates, the PEGylated liposomal formulation of LC-2 demonstrated a more than 5-fold increase in maximum plasma concentration (Cmax), a delayed time to reach maximum concentration (Tmax), and a dramatic 36-fold increase in the area under the curve (AUC), signifying substantially higher systemic exposure. Furthermore, the half-life (t1/2) was extended by nearly 7-fold, indicating prolonged circulation time.[7] These results underscore the potential of PEGylation to significantly enhance the in vivo performance of PROTACs.

Experimental Protocols

A thorough understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for designing future studies.

In Vivo Pharmacokinetic Study Protocol

The following is a generalized protocol for an in vivo pharmacokinetic study in rats, based on common practices in the field.[7][8][]

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in a controlled environment and acclimatized before the study.

  • Dosing:

    • The PEGylated PROTAC formulation and the non-PEGylated control are administered to different groups of rats.

    • Intravenous (IV) and/or oral (PO) routes of administration are used to assess bioavailability.

    • A typical dose might be 5-10 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate the plasma.

    • The resulting plasma is stored at -80°C until analysis.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.

LC-MS/MS Bioanalytical Method for PROTAC Quantification

Accurate quantification of PROTACs in plasma is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][10][11]

  • Sample Preparation:

    • Protein Precipitation: A common method to extract the PROTAC from the plasma matrix.[10][11]

      • To a small volume of plasma (e.g., 50 µL), an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate the proteins.

      • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

      • The supernatant containing the PROTAC is transferred to a clean tube and evaporated to dryness.

      • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation (LC):

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reverse-phase column is commonly used for separation.[8][11]

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid, is employed to separate the PROTAC from other components.[11]

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

    • Specific precursor-to-product ion transitions for the PROTAC and an internal standard are monitored for quantification.

Visualizing the Concepts

To better illustrate the key processes and concepts, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC E3 E3 Ligase PROTAC->E3 Binds POI Protein of Interest (POI) POI->PROTAC Binds POI_ub Ubiquitinated POI E3->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound POI_ub->Proteasome Degradation PK_Workflow Dosing Dosing (IV/PO) in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Extraction PROTAC Extraction (Protein Precipitation) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params PEGylation_Effect cluster_before PROTAC cluster_after PEGylated PROTAC PROTAC_mol PROTAC Clearance Short Half-life Low Exposure PROTAC_mol->Clearance Rapid Renal Clearance & Enzymatic Degradation PEG_PROTAC PEGylated PROTAC Reduced_Clearance Prolonged Half-life Increased Exposure PEG_PROTAC->Reduced_Clearance Reduced Clearance & Shielding Effect

References

Evaluating the Biocompatibility of S-acetyl-PEG5-alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with linkers is a cornerstone of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker is critical, as it significantly influences the stability, solubility, and overall biocompatibility of the final conjugate. S-acetyl-PEG5-alcohol is a hydrophilic, flexible linker increasingly utilized in the synthesis of these targeted therapeutics. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing them with common alternative linker classes, and is supported by experimental data and detailed protocols.

Comparative Analysis of Linker Biocompatibility

The biocompatibility of a linker is a multifactorial issue encompassing cytotoxicity, immunogenicity, and in vivo toxicity. While Polyethylene Glycol (PEG) linkers, such as this compound, are generally considered to have low toxicity and immunogenicity, it is crucial to compare their performance with other available options.[1] The following table summarizes the available quantitative data for different linker classes.

Table 1: Comparative Cytotoxicity of Different Linker Classes

Linker ClassSpecific ExampleCell LineIC50 (µM)Reference
PEG-based Doxorubicin-conjugated liposomes with PEG2000 linkerKB cells0.1197[2]
Triazole-containing AT7519-based CDK9 degrader (Compound 21)MV4-11~0.01[3]
Alkyl-based General observation-Generally more hydrophobic, may have higher cytotoxicity[4]
Piperidine/Piperazine-containing PI3K/mTOR dual-targeting PROTAC (GP262)MDA-MB-2310.068[5]
Fused Heterocyclic Benzoimidazole derivative (Compound 37)A549/TNot specified, but potent

Note: Direct quantitative cytotoxicity data for this compound was not available in the reviewed literature. The data for the PEG-based linker is from a liposomal formulation and may not be directly comparable to a free linker conjugate.

Immunogenicity Profile

A significant concern with PEGylated compounds is the potential for inducing an immune response, leading to the formation of anti-PEG antibodies. These antibodies can lead to accelerated clearance of the therapeutic and reduced efficacy. Studies have shown that the immunogenicity of PEG is dependent on factors such as the size of the PEG chain, the conjugated protein, and the dosing regimen.[6]

Quantitative analysis of anti-PEG antibodies can be performed using techniques like ELISA and Surface Plasmon Resonance (SPR).[7][8] For instance, SPR has been used to quantitatively determine anti-PEG IgM and IgG concentrations in serum samples, with detection limits as low as 10 ng/mL for IgM and 50 ng/mL for IgG.[7][8] It's important to note that pre-existing anti-PEG antibodies have been detected in a significant portion of the general population, which can impact the therapeutic outcome of PEGylated drugs.[9][10]

Experimental Protocols

To facilitate the reproducible evaluation of biocompatibility, detailed protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound conjugate) and control vehicle

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle. Incubate for 24-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Immunogenicity Assessment: Anti-PEG Antibody ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying antibodies against PEG.

Materials:

  • High-binding 96-well microplates

  • PEG for coating (e.g., mPEG-NHS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples

  • Anti-PEG antibody standard

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a PEG solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum/plasma samples and standards to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of anti-PEG antibodies in the samples.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams were generated using Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Sample and Antibody Incubation cluster_detection Detection and Measurement cluster_final Analysis coat Coat Plate with PEG block Block Non-specific Binding coat->block add_sample Add Samples & Standards block->add_sample add_secondary Add HRP-conjugated Secondary Ab add_sample->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450nm stop_reaction->read_absorbance analyze Determine Ab Concentration read_absorbance->analyze

Caption: Workflow for detecting anti-PEG antibodies using ELISA.

Conclusion

The selection of a linker is a critical decision in the design of ADCs and PROTACs, with significant implications for the biocompatibility of the final therapeutic. While this compound offers the advantages of hydrophilicity and flexibility, a thorough evaluation of its cytotoxicity and immunogenicity is paramount. This guide provides a framework for such an evaluation, including a comparative overview of alternative linker technologies and detailed experimental protocols. The provided workflows and data tables serve as a valuable resource for researchers in the rational design and development of next-generation targeted therapies. Further studies are warranted to generate direct quantitative biocompatibility data for this compound to facilitate a more definitive comparison.

References

A Comparative Analysis of S-acetyl-PEG5-alcohol and Novel PROTAC Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] A critical, yet often underappreciated, component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's composition, length, and flexibility are not merely passive spacers but are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

This guide provides an objective comparison of the widely used S-acetyl-PEG5-alcohol linker with emerging novel PROTAC linker technologies. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation protein degraders.

Data Presentation: A Comparative Overview

The following tables summarize key performance metrics for PROTACs constructed with different linker technologies. It is important to note that the data presented for this compound and novel linker technologies are representative values derived from multiple studies and are intended for comparative purposes. Direct head-to-head experimental data for a single target is often not publicly available. The performance of a PROTAC is highly dependent on the specific protein of interest (POI), E3 ligase, and the cellular context.[3]

Table 1: Degradation Efficiency

Linker TechnologyLinker ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG Linker This compoundBRD4VHL5-20>90[4]
Rigid Linker Piperazine-basedBRD4VHL1-10>95[5]
Photoswitchable Linker Azobenzene-basedBRD4VHL10-50 (inactive state) 1-5 (active state)>90[6]
CLIPTAC Tetrazine-TCO ligationBRD4CRBN5-25>85[7]
Self-immolative Linker p-aminobenzyl carbamate (B1207046) (PABC)BTKCRBN1-10>90[8]

Table 2: Cell Permeability and Pharmacokinetics

Linker TechnologyLinker ExamplePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PEG Linker This compound0.1 - 0.50.2 - 1.0Low to Moderate[1][9]
Rigid Linker Piperazine-based0.3 - 1.00.5 - 2.0Moderate to High[5]
Photoswitchable Linker Azobenzene-based0.2 - 0.80.4 - 1.5Moderate[6]
CLIPTAC (precursors) Tetrazine-TCO>1.0>2.0High[7]
Self-immolative Linker p-aminobenzyl carbamate (PABC)0.5 - 1.51.0 - 3.0High[8]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be calculated by fitting the data to a dose-response curve.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of compounds.[1]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well donor plate.

  • Assay Procedure: Place the filter plate on top of a 96-well acceptor plate containing buffer. Add the PROTAC solution to the donor wells. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium to predict in vivo drug absorption.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): Add the PROTAC solution to the apical (A) side of the monolayer and incubation buffer to the basolateral (B) side. At various time points, collect samples from the basolateral side.

  • Permeability Assay (Basolateral to Apical): Add the PROTAC solution to the basolateral side and incubation buffer to the apical side. At various time points, collect samples from the apical side.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (DC50/Dmax) I->J

Caption: Workflow for Western Blotting analysis.

Logical Relationship: Linker Technology Comparison

Linker_Comparison cluster_peg This compound cluster_novel Novel Linker Technologies cluster_rigid Rigid Linkers cluster_smart Smart Linkers cluster_click CLIPTACs PEG_Flexibility High Flexibility PEG_Permeability Moderate Permeability PEG_Flexibility->PEG_Permeability PEG_Solubility Good Aqueous Solubility PEG_PK Variable PK Profile PEG_Solubility->PEG_PK Rigid_Conformation Pre-organized Conformation Rigid_Potency Potentially Higher Potency Rigid_Conformation->Rigid_Potency Rigid_PK Improved PK Rigid_Potency->Rigid_PK Smart_Control Spatiotemporal Control Smart_Activation Conditional Activation Smart_Control->Smart_Activation Click_Permeability High Precursor Permeability Click_InSitu In-cell Assembly Click_Permeability->Click_InSitu

Caption: Comparison of linker technology attributes.

References

Safety Operating Guide

Navigating the Safe Disposal of S-acetyl-PEG5-alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Before beginning any disposal procedure, it is imperative to handle S-acetyl-PEG5-alcohol with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a fume hood.

Quantitative Data Summary

While detailed experimental data on this compound is limited in publicly accessible documents, the table below summarizes its basic chemical properties.

PropertyValue
Chemical Name This compound
CAS Number 1000415-61-1[1]
Molecular Formula C12H24O6S[1]
Molecular Weight 304.38 g/mol

Step-by-Step Disposal Protocol

The following protocol is a recommended procedure for the safe disposal of this compound, based on guidelines for similar chemical structures.

1. Neutralization and Dilution:

  • For small quantities of this compound, it is advisable to first neutralize any potential reactivity. While not highly reactive, treating it as a potentially reactive substance is a prudent safety measure.

  • Prepare a solution of sodium bicarbonate (a weak base) in a large volume of water.

  • Slowly add the this compound to the bicarbonate solution with constant stirring. This will help to hydrolyze the acetyl group and dilute the compound.

2. Absorption of Liquid Waste:

  • Once diluted, the solution should be absorbed onto an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

  • Ensure that the absorbent material is fully saturated but not overly so, to prevent dripping and contamination.

3. Packaging and Labeling:

  • The saturated absorbent material should be placed in a designated, leak-proof container for chemical waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (absorbed)".

  • The date of disposal should also be clearly marked on the label.

4. Final Disposal:

  • The sealed and labeled container must be disposed of through a licensed hazardous waste disposal company.

  • Always follow your institution's specific guidelines and local, state, and federal regulations for chemical waste disposal.[2] Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prepare_bicarb Prepare Sodium Bicarbonate Solution in a Large Beaker ppe->prepare_bicarb add_waste Slowly Add this compound to Bicarbonate Solution with Stirring prepare_bicarb->add_waste absorb Add Inert Absorbent Material (e.g., Vermiculite) to the Solution add_waste->absorb package Place Saturated Absorbent in a Labeled, Sealable Hazardous Waste Container absorb->package label Label Container: 'Hazardous Waste' 'this compound (absorbed)' Date package->label dispose Dispose Through Licensed Hazardous Waste Contractor label->dispose end End of Procedure dispose->end

Figure 1. A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling S-acetyl-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

S-acetyl-PEG5-alcohol is a polyethylene (B3416737) glycol (PEG) derivative containing a thioacetate (B1230152) group. While PEG itself is generally considered to have low toxicity, the thioacetate moiety warrants careful handling. Thioacetate-containing compounds can cause skin and eye irritation and may be harmful if inhaled or ingested. Upon hydrolysis, thioacetates can release thiols, which are known for their strong, unpleasant odors and potential toxicity.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of aerosols or dust may irritate the respiratory tract.

  • Odor: Potential for release of malodorous thiol compounds.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly.
Eye Protection Chemical safety goggles or a face shield.
Skin and Body A lab coat worn over appropriate personal clothing. Ensure it is buttoned and fits properly.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a suitable respirator may be required.
Safe Handling and Operational Plan

3.1. Engineering Controls

  • Ventilation: All handling of this compound, especially when opening containers or making solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Procedural Guidance

Step 1: Preparation and Pre-Handling Check

  • Confirm the availability and proper functioning of all necessary PPE and engineering controls.

  • Review the experimental protocol and ensure all required materials are at hand.

  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

Step 2: Handling the Compound

  • Don the required PPE as specified in the table above.

  • Carefully open the container of this compound inside the chemical fume hood.

  • Weigh the desired amount of the compound using a tared container. Avoid generating dust.

  • If preparing a solution, slowly add the compound to the solvent to prevent splashing.

Step 3: Post-Handling

  • Securely close the container of this compound.

  • Decontaminate the handling area (e.g., balance, spatula, and work surface in the fume hood) with an appropriate solvent (e.g., 70% ethanol).

  • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to mitigate environmental impact and ensure safety.

4.1. Waste Segregation

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., gloves, wipes, weigh paper), should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

4.2. Chemical Neutralization and Disposal

For larger quantities of waste, a chemical neutralization process is recommended to hydrolyze the thioacetate group. This procedure should be performed in a chemical fume hood.

Step 1: Deacetylation and Thioacetate Hydrolysis

  • Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 1 M) in a suitable container within a fume hood.

  • Slowly add the this compound waste to the basic solution with stirring. This will facilitate the hydrolysis of the thioacetate to a thiol.

Step 2: Neutralization

  • After allowing the hydrolysis to proceed, carefully neutralize the solution to a pH of approximately 7 with a dilute acid (e.g., 1 M hydrochloric acid). Be aware that acidification of any residual sulfide (B99878) species can release hydrogen sulfide gas, a toxic and flammable gas.

Step 3: Final Waste Collection

  • The neutralized aqueous solution should be collected in a designated aqueous hazardous waste container.

  • Clearly label the waste container with its contents.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office.

Spill and Emergency Procedures

5.1. Spill Response

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.

5.2. First Aid Measures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Diagrams

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_open Open Container in Fume Hood prep_materials->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution post_close Securely Close Container handle_solution->post_close post_decontaminate Decontaminate Work Area post_close->post_decontaminate post_dispose_consumables Dispose of Contaminated Consumables post_decontaminate->post_dispose_consumables post_wash Wash Hands Thoroughly post_dispose_consumables->post_wash dispose_segregate Segregate Solid and Liquid Waste post_dispose_consumables->dispose_segregate dispose_neutralize Chemical Neutralization (if required) dispose_segregate->dispose_neutralize dispose_collect Collect in Labeled Hazardous Waste Container dispose_neutralize->dispose_collect dispose_ehs Arrange for EHS Pickup dispose_collect->dispose_ehs

Caption: Workflow for the safe handling and disposal of this compound.

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